2-Nitroquinoxaline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-nitroquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2/c12-11(13)8-5-9-6-3-1-2-4-7(6)10-8/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYNLLHFNBENFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50555752 | |
| Record name | 2-Nitroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117764-57-5 | |
| Record name | 2-Nitroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Methodologies for 2 Nitroquinoxaline and Its Derivatives
Direct Synthesis and Functionalization Pathways
The formation of 2-nitroquinoxaline can be achieved through direct synthesis, which involves creating the quinoxaline (B1680401) core with the nitro group already positioned, or through the functionalization of a pre-existing quinoxaline structure. These pathways include condensation reactions to form the quinoxaline ring and subsequent nitration of suitable precursors.
Condensation Reactions for Quinoxaline Core Formation
A fundamental and widely utilized method for the synthesis of the quinoxaline scaffold is the condensation reaction between an aromatic diamine and a 1,2-dicarbonyl compound. nih.govnih.govsapub.org This approach offers a versatile route to a wide array of quinoxaline derivatives.
The classical synthesis of quinoxalines involves the acid-catalyzed condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, such as glyoxal or an α-ketoaldehyde. nih.gov This reaction proceeds through the formation of a dihydropyrazine intermediate, which then undergoes aromatization to yield the quinoxaline ring. The versatility of this method allows for the synthesis of various substituted quinoxalines by employing appropriately substituted o-phenylenediamines and dicarbonyl compounds. nih.gov
Table 1: Examples of Quinoxaline Synthesis via Condensation of o-Phenylenediamine with Dicarbonyl Compounds
| o-Phenylenediamine Derivative | Dicarbonyl Compound | Product | Catalyst/Solvent | Yield (%) | Reference |
| o-Phenylenediamine | Glyoxal | Quinoxaline | Acetonitrile | - | nih.gov |
| o-Phenylenediamine | Benzil | 2,3-Diphenylquinoxaline | TiO2-Pr-SO3H/EtOH | 95 | nih.gov |
| Substituted o-phenylenediamines | Various 1,2-diketones | Substituted quinoxalines | Water | - | chim.it |
The condensation reaction for quinoxaline synthesis can be significantly enhanced by the use of various catalysts. These catalysts can increase the reaction rate, improve yields, and allow for milder reaction conditions. A range of catalysts, including Lewis acids, Brønsted acids, and heterogeneous catalysts, have been employed in these reactions. chim.it For instance, the use of cerium(IV) ammonium nitrate (CAN) in tap water has been reported for the efficient synthesis of quinoxalines at room temperature. chim.it
In the context of this compound synthesis, catalytic methods can be applied to the formation of the quinoxaline precursor. The choice of catalyst can be crucial in achieving high yields and purity of the desired quinoxaline derivative, which is then subjected to nitration. The development of efficient catalytic systems is a key area of research in quinoxaline chemistry. nih.govchim.it
Nitration of Quinoxaline Precursors
A more common and direct route to this compound involves the nitration of a suitable quinoxaline precursor. This approach allows for the introduction of the nitro group at a specific position on the pre-formed quinoxaline ring.
Quinoxaline-2-ol exists in tautomeric equilibrium with its quinoxalin-2(1H)-one form. The nitration of this precursor is a key step in the synthesis of certain nitroquinoxaline derivatives. Research has shown that the nitration of quinoxalin-2(1H)-ones can be achieved with high regioselectivity. For example, a metal-free method using tert-butyl nitrite has been developed for the nitration of quinoxalin-2(1H)-ones, leading to the selective formation of 7-nitro and 5-nitro derivatives. nih.gov While this specific study focuses on nitration of the benzene ring, the principle of regioselective nitration of the quinoxaline system is well-established.
The position of nitration on the quinoxaline ring is influenced by the electronic properties of the substituents already present on the ring. In the case of quinoxaline-2-ol, the hydroxyl group directs the electrophilic nitrating agent to specific positions. Achieving nitration at the 2-position to directly form this compound is challenging due to the electronic nature of the quinoxaline ring system. However, nitration at other positions, followed by subsequent chemical transformations, can be a viable route to the desired product.
Nitronium tetrafluoroborate (NO₂BF₄) is a powerful and efficient nitrating agent used in organic synthesis. wikipedia.org It is a salt composed of the nitronium cation (NO₂⁺), the active electrophile in nitration, and the tetrafluoroborate anion (BF₄⁻). This reagent offers the advantage of being a pre-formed source of the nitronium ion, allowing for nitration reactions to be carried out under non-acidic or mildly acidic conditions. wikipedia.org
The use of nitronium tetrafluoroborate can provide high yields and selectivity in the nitration of various aromatic and heterocyclic compounds. While specific studies detailing the direct nitration of quinoxaline-2-ol to this compound using nitronium tetrafluoroborate are not extensively documented in the provided search results, the general reactivity of this reagent suggests its potential applicability in this transformation. The reaction conditions, such as the solvent and temperature, would need to be carefully optimized to achieve the desired regioselectivity and yield.
Derivatization through Nucleophilic Substitution Reactions
The derivatization of the this compound scaffold is frequently achieved through nucleophilic substitution reactions. The presence of the electron-withdrawing nitro group significantly activates the quinoxaline ring system, making it susceptible to attack by nucleophiles. This reactivity is a cornerstone for the synthesis of a diverse range of functionalized this compound derivatives.
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Nitroquinoxalines
Nucleophilic aromatic substitution (SNAr) is a primary method for modifying halogenated nitroquinoxalines. The reaction involves the displacement of a halide by a nucleophile, a process greatly facilitated by the activating nitro group, especially when it is positioned ortho or para to the leaving group wikipedia.org. This pathway is considered one of the most important mechanisms for aromatic substitution wikipedia.org.
A significant application of the SNAr reaction on halogenated nitroquinoxalines is the introduction of amino groups. Both aliphatic and aromatic amines serve as effective nucleophiles to displace halides from the activated quinoxaline ring. For instance, 2-chloro-3-methylquinoxaline has been shown to react with various aromatic amines in the presence of anhydrous potassium carbonate and potassium iodide to yield the corresponding 2-arylamino-3-methylquinoxalines nih.gov. This method provides a direct route to C-N bond formation on the quinoxaline core. The versatility of this reaction allows for the use of a wide array of amines, including primary and secondary aliphatic amines as well as various N-heteroaryls commonorganicchemistry.com.
Table 1: Examples of Amine Nucleophiles in SNAr Reactions of Halogenated Quinoxalines
| Nucleophile Class | Specific Example |
|---|---|
| Aliphatic Amines (Primary) | n-Butylamine |
| Aliphatic Amines (Secondary) | Piperidine |
| Aromatic Amines | Aniline |
This table is illustrative and based on the general scope of SNAr reactions with amine nucleophiles.
The SNAr mechanism is a two-step process distinct from SN1 or SN2 reactions, as it occurs on an sp2 hybridized carbon atom wikipedia.org.
Addition of the Nucleophile: The reaction is initiated by the attack of the nucleophile on the carbon atom bearing the halogen leaving group. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex youtube.comiscnagpur.ac.in. The aromaticity of the ring is temporarily lost in this rate-determining step iscnagpur.ac.in. The stability of this intermediate is significantly enhanced by the presence of the electron-withdrawing nitro group, which delocalizes the negative charge youtube.compressbooks.pub.
Elimination of the Leaving Group: In the second, faster step, the leaving group (e.g., a halide ion) is expelled, and the aromaticity of the quinoxaline ring is restored to yield the final substituted product iscnagpur.ac.inpressbooks.pub.
Reaction conditions for SNAr are typically well-defined. They are often carried out in polar aprotic solvents, which can solvate the cation but not the nucleophile, thus enhancing its reactivity. A base is frequently added to neutralize the acid generated during the reaction or to deprotonate the nucleophile, increasing its potency acsgcipr.org.
Table 2: Typical Reaction Conditions for SNAr on Nitroquinoxalines
| Parameter | Common Conditions |
|---|---|
| Solvents | DMF, DMSO, NMP, Acetonitrile |
| Bases | K2CO3, NaH, Et3N, DIPEA |
| Temperature | Room Temperature to elevated temperatures (e.g., >100 °C) |
| Leaving Groups | F, Cl, Br, I |
Data compiled from general SNAr principles outlined in provided sources. acsgcipr.org
Substitution of Other Leaving Groups on this compound
While halogens are the most common leaving groups, the SNAr methodology extends to other functionalities capable of being displaced. Sulfonyl groups (such as methylsulfonyl) and occasionally nitro groups can also serve as effective leaving groups in these reactions acsgcipr.orgbyu.edu. The methylsulfonyl moiety on a quinoxaline substrate, for example, is preferentially displaced by both thiol and amine nucleophiles byu.edu. The principles governing the substitution remain the same, with the reaction's feasibility depending on the stability of the leaving group as an anion and the nucleophilicity of the attacking species. This expands the synthetic utility of SNAr reactions for creating diverse quinoxaline derivatives mdpi.com.
Multi-Step Synthetic Routes to Complex this compound Architectures
The construction of complex molecules featuring the this compound core often necessitates multi-step synthetic sequences. This approach allows for the methodical and controlled introduction of various functional groups, leading to highly tailored molecular structures vapourtec.com. Such strategies are fundamental in synthetic chemistry for building complex compounds from simpler, often commercially available starting materials vapourtec.comnih.gov.
Sequential Transformations from Simple Quinoxaline Derivatives
A prevalent strategy for accessing complex 2-nitroquinoxalines involves the sequential modification of a basic quinoxaline ring system. This process typically begins with the synthesis of the quinoxaline core itself, most commonly through the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound sapub.org.
Once the fundamental quinoxaline structure is in place, a series of reactions can be performed to build complexity. A key transformation is the direct nitration of the quinoxaline ring to introduce the essential nitro group nih.gov. Following nitration, further functionalization can be achieved. For example, a halogen can be introduced onto the ring, setting the stage for subsequent SNAr reactions as described previously. This step-wise approach, transforming a simple, unfunctionalized quinoxaline into a more complex, substituted this compound derivative, offers a high degree of control and flexibility in the synthetic design rsc.org.
Hydrazone and Other Condensation Reactions for this compound Derivatives
Condensation reactions are a cornerstone in the synthesis of quinoxaline derivatives. The formation of hydrazone derivatives of quinoxalinone, for instance, has been achieved through a multi-step process. This typically begins with the condensation of 1,2-diaminobenzene with α-ketoglutaric acid to produce 3-(3-oxo-3,4-dihydroquinoxalin-2-yl) propionic acid. Subsequent treatment with hydrazine (B178648) hydrate yields the corresponding hydrazide, which can then be reacted with substituted aromatic aldehydes to form the final hydrazone derivatives nih.gov. This fundamental approach, involving the reaction of a hydrazide with a carbonyl compound, is a widely used, simple, and often high-yield method for generating hydrazones researchgate.net.
While the direct synthesis of this compound via hydrazone condensation is not extensively detailed in the provided literature, the principles of hydrazone formation are broadly applicable. For example, a series of quinoxalinone derivatives were synthesized by reacting 3-(3-oxo-3,4-dihydroquinoxalin-2-yl) propionic acid hydrazide with various substituted aromatic aldehydes nih.gov. This suggests that a similar strategy could be employed where a precursor containing the this compound moiety is functionalized to include a hydrazide group, which can then be condensed with a suitable aldehyde or ketone.
Furthermore, the synthesis of hydrazones can be carried out under various conditions, including in alcoholic solvents with a catalytic amount of acid, such as sulfuric or glacial acetic acid, to accelerate the reaction and improve yields researchgate.net. Microwave-assisted synthesis has also been explored as an efficient method for the condensation of hydrazides with aldehydes, often leading to higher yields and shorter reaction times researchgate.net.
The table below summarizes a general synthetic pathway for quinoxalinone hydrazone derivatives, which could be conceptually adapted for this compound analogs.
| Step | Reactants | Product |
| 1 | 1,2-diaminobenzene, α-ketoglutaric acid | 3-(3-oxo-3,4-dihydroquinoxalin-2-yl) propionic acid |
| 2 | 3-(3-oxo-3,4-dihydroquinoxalin-2-yl) propionic acid, hydrazine hydrate | 3-(3-oxo-3,4-dihydroquinoxalin-2-yl) propanoic acid hydrazide |
| 3 | 3-(3-oxo-3,4-dihydroquinoxalin-2-yl) propanoic acid hydrazide, substituted aromatic aldehyde | Substituted aromatic aldehyde [3-(3-oxo-3,4-dihydroquinoxalin-2-yl) propanoyl] hydrazone |
Scalability and Yield Optimization in this compound Synthesis
The transition from laboratory-scale synthesis to larger-scale production is a critical aspect of chemical manufacturing. This section explores strategies for scaling up the synthesis of this compound intermediates and optimizing reaction yields.
The ability to produce key intermediates on a multi-gram scale is essential for further derivatization and biological evaluation. A notable example is the multi-gram preparation of 7-nitroquinoxalin-2-amine, which involves a series of scalable reactions. The synthesis commences with the reaction of o-phenylenediamine with glyoxylic acid monohydrate to form quinoxalin-2-ol in an 89% yield from 10.0 g of the diamine scielo.br.
The subsequent nitration of quinoxalin-2-ol to yield 7-nitroquinoxalin-2-ol is a scale-sensitive step. While a 65% yield was achieved at a 20 mmol scale, attempts to significantly increase or decrease the scale were reported to be unsuccessful scielo.br. This highlights a common challenge in scaling up chemical reactions, where reaction parameters may need to be re-optimized.
Following nitration, the conversion of 7-nitroquinoxalin-2-ol to 2-chloro-7-nitroquinoxaline was achieved in a high yield of 96% on a 12.73 g scale by refluxing with phosphoryl chloride (POCl₃) scielo.br. The final step, the synthesis of N-(4-methoxybenzyl)-7-nitroquinoxalin-2-amine from 2-chloro-7-nitroquinoxaline, was also successful on a multi-gram scale, yielding 13.94 g of the product scielo.br.
The table below outlines the multi-gram scale synthesis of a key nitroquinoxaline intermediate.
| Starting Material | Reagents | Product | Scale (Starting Material) | Yield |
| o-phenylenediamine | Glyoxylic acid monohydrate, Methanol | Quinoxalin-2-ol | 10.0 g | 89% scielo.br |
| Quinoxalin-2-ol | Fuming nitric acid, Glacial acetic acid | 7-nitroquinoxalin-2-ol | 2.93 g | 65% scielo.br |
| 7-nitroquinoxalin-2-ol | Phosphoryl chloride (POCl₃) | 2-chloro-7-nitroquinoxaline | 12.73 g | 96% scielo.br |
| 2-chloro-7-nitroquinoxaline | p-methoxybenzylamine, Triethylamine, Ethanol | N-(4-methoxybenzyl)-7-nitroquinoxalin-2-amine | 10.13 g | Not explicitly stated for this step, but 13.94 g of product was obtained. |
Achieving high yields is a primary goal in synthetic chemistry to ensure process efficiency and cost-effectiveness. The classic method for quinoxaline synthesis involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound. However, this method can require high temperatures and strong acid catalysts, potentially leading to lower yields and side products nih.gov.
Modern synthetic strategies often focus on milder reaction conditions and the use of efficient catalysts to improve yields. For instance, the use of recyclable alumina-supported heteropolyoxometalates as catalysts has been shown to produce quinoxaline derivatives in high yields at room temperature nih.gov. While not specific to this compound, these catalytic systems offer a promising avenue for developing high-yield syntheses of nitro-substituted analogs.
Reactivity and Mechanistic Studies of 2 Nitroquinoxaline
Reaction Mechanisms of Nucleophilic Substitutions
Nucleophilic aromatic substitution (SNAr) is a cornerstone of 2-nitroquinoxaline chemistry, facilitated by the electron-withdrawing nature of the nitro group and the quinoxaline (B1680401) ring itself. These structural features render the C-2 position susceptible to attack by a variety of nucleophiles.
Intramolecular SNAr Processes in Nitroquinoxaline Systems
Intramolecular SNAr reactions of this compound derivatives provide a powerful strategy for the synthesis of complex, fused heterocyclic systems. These reactions involve a nucleophilic moiety tethered to the quinoxaline core, which displaces the nitro group to form a new ring.
An illustrative, albeit unexpected, example of such a process was observed during the reaction of 6-nitro-2,3-dichloroquinoxaline with 2-(dimethylamino)ethylamine. The primary product was not the simple substitution product but rather 1-methyl-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline. This transformation is the result of an initial intermolecular SNAr reaction, where the primary amine of 2-(dimethylamino)ethylamine displaces one of the chloro groups. This is followed by an intramolecular SNAr cyclization, where the tertiary amine attacks the C-2 position, displacing the second chloro group, and a subsequent demethylation to yield the final tricyclic product nih.gov. While this specific example involves a dichloro-nitroquinoxaline, the principle of intramolecular SNAr is highly relevant to this compound systems, where a suitably positioned nucleophile on a side chain can displace the nitro group to form novel heterocyclic structures.
The general mechanism for these intramolecular cyclizations follows the established pathway for SNAr reactions, proceeding through a Meisenheimer-like intermediate. The rate and facility of these reactions are influenced by factors such as the length and flexibility of the tether connecting the nucleophile to the quinoxaline ring, the nature of the nucleophile, and the reaction conditions.
Influence of Substituents on SNAr Reactivity of this compound
The reactivity of this compound in SNAr reactions is significantly modulated by the presence of other substituents on the quinoxaline ring. The principles of physical organic chemistry, particularly the electronic effects of substituents, play a crucial role in determining the rate and regioselectivity of these reactions.
Electron-withdrawing groups (EWGs) on the benzene portion of the quinoxaline ring generally enhance the rate of nucleophilic attack at the C-2 position. masterorganicchemistry.compressbooks.pubdalalinstitute.com These groups further delocalize the negative charge in the Meisenheimer intermediate, thereby stabilizing it and lowering the activation energy of the reaction. Conversely, electron-donating groups (EDGs) are expected to decrease the reaction rate by destabilizing the negatively charged intermediate.
The position of the substituent on the quinoxaline ring is also critical. EWGs at positions that can effectively delocalize the negative charge of the Meisenheimer intermediate through resonance (e.g., positions 6 and 8) will have a more pronounced rate-enhancing effect compared to those at other positions.
| Substituent (at C-6 or C-8) | Electronic Effect | Expected Effect on SNAr Rate at C-2 | Reasoning |
|---|---|---|---|
| -NO2 | Strongly Electron-Withdrawing | Strongly Accelerating | Stabilizes the Meisenheimer intermediate through resonance and induction. |
| -CN | Strongly Electron-Withdrawing | Strongly Accelerating | Stabilizes the Meisenheimer intermediate through resonance and induction. |
| -Cl | Weakly Electron-Withdrawing | Moderately Accelerating | Stabilizes the Meisenheimer intermediate primarily through induction. |
| -OCH3 | Electron-Donating (by resonance) | Deaccelerating | Destabilizes the Meisenheimer intermediate by increasing electron density on the ring. |
| -CH3 | Weakly Electron-Donating | Slightly Deaccelerating | Weakly destabilizes the Meisenheimer intermediate through induction. |
Reduction Chemistry of the Nitro Group
The nitro group of this compound is a key functional handle that can be readily transformed into an amino group, providing access to a wide range of further functionalized derivatives. This reduction can be achieved through various chemical and electrochemical methods.
Catalytic and Chemical Reduction to Aminoquinoxalines
The conversion of this compound to 2-aminoquinoxaline is a fundamental transformation. Catalytic hydrogenation is a common and efficient method for this purpose. This reaction typically involves the use of a metal catalyst such as palladium on carbon (Pd/C), Raney nickel, or platinum oxide, with hydrogen gas as the reductant. The reaction is generally clean and proceeds under mild conditions, affording high yields of the corresponding amino compound.
In addition to catalytic hydrogenation, various chemical reducing agents can be employed. A common method for the reduction of aromatic nitro compounds is the use of metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). scispace.com Another widely used reagent is tin(II) chloride (SnCl2). researchgate.net Sodium borohydride (NaBH4), a milder reducing agent, is generally not effective for the reduction of nitroarenes on its own. utrgv.eduyoutube.com However, its reducing power can be enhanced by the addition of catalysts or co-reagents. For instance, the NaBH4/SnCl2·2H2O system has been shown to be effective for the reduction of nitro groups. researchgate.net Similarly, NaBH4 in the presence of transition metal salts like nickel chloride (NiCl2) or cobalt chloride (CoCl2) can also effect the reduction of nitroarenes.
The choice of reducing agent can be critical, especially when other reducible functional groups are present in the molecule, allowing for chemoselective transformations.
| Reducing Agent/System | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| H2, Pd/C | MeOH or EtOH, room temperature, atmospheric or elevated pressure | Clean reaction, high yield, mild conditions | Requires specialized hydrogenation equipment, catalyst can be pyrophoric |
| Sn, HCl | Reflux | Inexpensive reagents | Strongly acidic conditions, workup can be tedious |
| Fe, HCl/AcOH | Heating | Inexpensive and less toxic than other metals | Stoichiometric amounts of metal required, acidic conditions |
| SnCl2·2H2O | EtOH, reflux | Milder than metal/acid systems | Stoichiometric amounts of tin salts required |
| NaBH4, NiCl2 or CoCl2 | MeOH or EtOH, room temperature | Mild conditions, readily available reagents | Requires stoichiometric amounts of the metal salt |
Electrochemical Reduction Mechanisms of Nitroquinoxaline
The electrochemical reduction of quinoxaline derivatives has been a subject of study to understand their redox properties and potential biological activities. abechem.com For 2-substituted quinoxalines, including those with a nitro group, the reduction process is centered on the quinoxaline ring system and the nitro group itself.
Cyclic voltammetry studies on quinoxaline derivatives reveal that the reduction mechanism is often complex and dependent on the solvent, pH, and the nature of the substituents. nih.govsemanticscholar.orgunav.edu In aprotic media, the electrochemical reduction of 2-substituted quinoxalines has been shown to proceed through the formation of a radical anion. abechem.comresearchgate.net This is a common feature for many aromatic and heteroaromatic nitro compounds.
The initial step in the electrochemical reduction of this compound is the reversible one-electron reduction to form the corresponding radical anion. The stability of this radical anion is influenced by the electron-withdrawing nature of both the quinoxaline ring and the nitro group. Further reduction can lead to the dianion, which may be unstable and undergo subsequent chemical reactions.
The half-wave reduction potentials (E1/2) are sensitive to the electronic effects of substituents on the quinoxaline ring. Electron-withdrawing groups make the reduction easier (less negative E1/2), while electron-donating groups make it more difficult (more negative E1/2). A linear correlation has been observed between the reduction potential of 2-substituted quinoxalines and their electron affinity, supporting a common radical-based reduction mechanism for a series of these compounds. abechem.comresearchgate.net
Functional Group Interconversions and Modifications
The this compound scaffold is a versatile platform for a variety of functional group interconversions and modifications, extending beyond the reduction of the nitro group. The presence of the nitro group activates the quinoxaline ring for various transformations.
The strongly electron-withdrawing nitro group facilitates the functionalization of the quinoxaline ring. nih.govnih.gov For instance, the nitro group can promote cine-substitution reactions, where a nucleophile attacks a position adjacent to the nitro group, followed by the elimination of nitrous acid. This allows for the introduction of new substituents at positions that are not directly activated for standard SNAr reactions.
Furthermore, the quinoxaline ring itself can undergo various reactions. For example, alkyl substituents on the quinoxaline ring, particularly at the C-2 and C-3 positions, are activated by the adjacent nitrogen atoms. The protons on the α-carbon of these alkyl groups are acidic and can be removed by a base to form a carbanion. This carbanion can then react with various electrophiles, such as aldehydes, in condensation reactions. For instance, 2,3-dimethyl-6-nitroquinoxaline (B1297114) can react with benzaldehyde to form a styryl derivative. thieme-connect.de
The amino group in 2-amino-6-nitroquinoxaline, formed from the reduction of a dinitro precursor or by other synthetic routes, provides another site for functionalization. This amino group can be acylated, alkylated, or used as a handle to construct more complex molecular architectures. nih.gov Similarly, the nitro group itself can be a precursor for other functionalities beyond the amino group, although such transformations are less common.
These examples highlight the utility of this compound as a versatile intermediate in organic synthesis, where both the nitro group and the quinoxaline core can be strategically manipulated to build a diverse range of complex molecules.
Conversion of Halogenated this compound to other Functionalities
The reactivity of halogenated 2-nitroquinoxalines, specifically 2-chloro-3-nitroquinoxaline, towards nucleophilic substitution presents an interesting case of regioselectivity. Contrary to the typical behavior of many ortho-chloronitroaromatic compounds where the halide is displaced, studies have shown that with 2-chloro-3-nitroquinoxaline, the nitro group is preferentially substituted by a range of nucleophiles.
In reactions involving piperidine, cyclohexylamine, methoxide ion, and para-thiocresolate ion, the nucleophile selectively displaces the nitro group of 2-chloro-3-nitroquinoxaline. spectroscopyonline.com This unusual reactivity pattern is attributed to the electronic properties of the quinoxaline nucleus. The π-bond index between the C2 and C3 positions is reportedly low, leading to a lack of activation of the C2 position by the nitro group at the C3 position. spectroscopyonline.com Consequently, the nitro group itself becomes the more favorable leaving group.
This selective displacement of the nitro group allows for the introduction of various functionalities at the 3-position of the 2-chloroquinoxaline core, providing a synthetic route to a diverse array of substituted quinoxaline derivatives.
Table 1: Nucleophilic Substitution Reactions of 2-Chloro-3-Nitroquinoxaline
| Nucleophile | Product | Reference |
| Piperidine | 2-Chloro-3-(piperidin-1-yl)quinoxaline | spectroscopyonline.com |
| Cyclohexylamine | N-Cyclohexyl-3-chloroquinoxalin-2-amine | spectroscopyonline.com |
| Methoxide ion | 2-Chloro-3-methoxyquinoxaline | spectroscopyonline.com |
| para-Thiocresolate ion | 2-Chloro-3-(p-tolythio)quinoxaline | spectroscopyonline.com |
Condensation and Cyclization Reactions Involving this compound Moieties
The this compound moiety can serve as a building block for the synthesis of more complex, fused heterocyclic systems through condensation and cyclization reactions. These reactions often involve the reaction of the nitro group or an adjacent functionality with a suitable binucleophile, leading to the formation of a new ring fused to the quinoxaline core.
While specific examples directly involving the condensation and cyclization of a simple this compound are not extensively detailed in the provided search results, the general principles of such reactions can be inferred from the reactivity of related quinoxaline derivatives. For instance, the cyclocondensation of o-phenylenediamine (B120857) derivatives with α-dicarbonyl compounds is a well-established method for the synthesis of the quinoxaline ring itself. Analogously, functional groups appended to the this compound core can participate in intramolecular or intermolecular cyclization reactions to afford novel polycyclic heteroaromatics. The development of synthetic routes to fused systems like pyrazolo[1,5-a]quinoxalines often involves the cyclization of appropriately substituted quinoxaline precursors.
Further research into the reactions of this compound with various dinucleophiles, such as hydrazine (B178648) derivatives or compounds with active methylene groups, would be instrumental in exploring the full synthetic potential of this scaffold in constructing diverse heterocyclic architectures.
Kinetic Studies of this compound Reactions
Understanding the kinetics of reactions involving this compound is crucial for optimizing reaction conditions and elucidating reaction mechanisms. Spectroscopic and analytical techniques are invaluable tools for monitoring the progress of these transformations and determining their kinetic profiles.
Monitoring Reaction Progress via Spectroscopic and Analytical Techniques
The progress of reactions involving this compound can be effectively monitored using various spectroscopic and analytical methods. UV-Visible (UV-Vis) spectroscopy is a particularly useful technique for tracking reactions of nitroaromatic compounds due to the strong chromophoric nature of the nitro group. spectroscopyonline.comnih.govthermofisher.comsapub.org
As a reaction proceeds, the concentration of the starting material, this compound, will decrease, while the concentration of the product will increase. This change in concentration can be followed by measuring the change in absorbance at a specific wavelength corresponding to either the reactant or the product. spectroscopyonline.comthermofisher.com The data obtained from UV-Vis spectroscopy can then be used to determine the reaction rate and order.
Other analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed to monitor the reaction progress. These methods allow for the separation and quantification of reactants, products, and any intermediates, providing a detailed picture of the reaction course over time. For instance, GC-MS analysis has been utilized to identify intermediates in the reduction of nitroaromatic compounds.
Kinetic Profiles of this compound Transformations
The kinetic profiles of nucleophilic aromatic substitution (SNAr) reactions involving nitro-activated aromatic compounds have been the subject of extensive study. These reactions typically follow second-order kinetics, being first order with respect to both the aromatic substrate and the nucleophile.
In the context of this compound, kinetic studies of its reactions with nucleophiles would provide valuable insights into the reaction mechanism. For example, by systematically varying the concentration of the reactants and monitoring the reaction rate, the rate law and the rate constant for the reaction can be determined.
Furthermore, kinetic isotope effect (KIE) studies can be a powerful tool to probe the nature of the transition state. mdpi.comnih.gov For SNAr reactions, a significant primary carbon isotope effect would suggest that the bond to the nucleophile is being formed in the rate-determining step. While specific kinetic data for this compound reactions were not found in the provided search results, the general principles derived from studies on other nitroaromatic systems, such as nitrothiazoles and nitrobenzothiazoles, can be applied. rsc.org These studies often reveal a two-step mechanism for nucleophilic aromatic substitution. rsc.org
The kinetic behavior of these reactions can also be influenced by factors such as the nature of the solvent and the presence of ion pairs, which can affect the reactivity of the nucleophile. rsc.org A comprehensive kinetic investigation of this compound transformations would therefore involve studying the reaction under various conditions to build a complete mechanistic picture.
Advanced Spectroscopic and Structural Characterization of 2 Nitroquinoxaline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules. Through the analysis of high-resolution 1H and 13C NMR spectra, alongside various two-dimensional NMR techniques, a detailed picture of the atomic connectivity and spatial arrangement within the 2-Nitroquinoxaline molecule can be constructed.
High-Resolution 1H and 13C NMR Chemical Shift Analysis
High-resolution 1H and 13C NMR spectroscopy provides critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule. The chemical shifts (δ) are influenced by the electron density around the nucleus, with electron-withdrawing groups, such as the nitro group (-NO2), typically causing a downfield shift (to higher ppm values) for nearby nuclei.
1H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the protons on the quinoxaline (B1680401) ring system. The protons on the benzene portion of the ring (H-5, H-6, H-7, and H-8) and the proton on the pyrazine (B50134) ring (H-3) will each have characteristic chemical shifts and coupling patterns. The electron-withdrawing nitro group at the 2-position significantly influences the electronic environment of the pyrazine ring, leading to a notable downfield shift for the H-3 proton. The protons of the benzene ring will appear as a complex multiplet system due to spin-spin coupling.
13C NMR Spectroscopy: The 13C NMR spectrum provides information about the carbon skeleton of this compound. Each unique carbon atom in the molecule will produce a distinct signal. The carbon atom directly attached to the nitro group (C-2) is expected to be significantly deshielded and appear at a downfield chemical shift. The other carbons of the quinoxaline ring system will also have characteristic chemical shifts influenced by the nitrogen atoms and the fused ring structure. Quaternary carbons, those not bonded to any hydrogen atoms, typically show weaker signals in proton-decoupled 13C NMR spectra.
| Proton | Expected Chemical Shift (ppm) | Carbon | Expected Chemical Shift (ppm) |
| H-3 | Downfield | C-2 | Downfield |
| H-5 | Aromatic Region | C-3 | Aromatic/Heteroaromatic Region |
| H-6 | Aromatic Region | C-4a | Aromatic/Heteroaromatic Region |
| H-7 | Aromatic Region | C-5 | Aromatic Region |
| H-8 | Aromatic Region | C-6 | Aromatic Region |
| C-7 | Aromatic Region | ||
| C-8 | Aromatic Region | ||
| C-8a | Aromatic/Heteroaromatic Region |
Two-Dimensional NMR Techniques (COSY, HSQC, DEPT-135, NOE) for Structural Elucidation
Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning proton and carbon signals and for determining the complete molecular structure of this compound.
COSY (Correlation Spectroscopy): A 1H-1H COSY experiment reveals scalar couplings between protons, typically over two to three bonds. Cross-peaks in the COSY spectrum of this compound would confirm the connectivity of adjacent protons in the benzene and pyrazine rings, aiding in the assignment of the complex multiplets in the 1D 1H NMR spectrum.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached (one-bond 1H-13C correlation). HSQC is instrumental in assigning the signals in the 13C NMR spectrum by linking them to their corresponding, and often more easily assigned, proton signals.
DEPT-135 (Distortionless Enhancement by Polarization Transfer): The DEPT-135 experiment is a powerful tool for determining the multiplicity of carbon atoms. In a DEPT-135 spectrum, CH and CH3 groups appear as positive signals, while CH2 groups appear as negative signals. Quaternary carbons are not observed. For this compound, this technique would confirm the presence of CH groups in the aromatic rings.
NOE (Nuclear Overhauser Effect) Spectroscopy: NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), provide information about the spatial proximity of nuclei. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, even if they are not directly connected through bonds. This can be particularly useful for confirming assignments and understanding the three-dimensional structure of the molecule. For this compound, NOE correlations could be observed between protons on the same ring and potentially between protons on adjacent rings.
NMR for Regioisomer Differentiation and Isomer Mixture Analysis
NMR spectroscopy is a highly effective tool for distinguishing between regioisomers, which are compounds with the same molecular formula but different arrangements of substituents. In the case of nitroquinoxalines, different positions of the nitro group on the quinoxaline ring would result in distinct 1H and 13C NMR spectra.
For example, the chemical shift of the proton on the pyrazine ring (H-3 in this compound) would be significantly different if the nitro group were at the 5, 6, 7, or 8-position. Similarly, the coupling patterns and chemical shifts of the protons on the benzene ring would provide a unique fingerprint for each regioisomer. In a mixture of isomers, the presence of multiple sets of distinct signals in the NMR spectra would allow for the identification and potentially the quantification of each component.
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy of this compound
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm-1). The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule.
Key expected vibrational modes include:
N-O stretching vibrations of the nitro group: These are typically strong and appear as two distinct bands, an asymmetric stretch (νas(NO2)) in the range of 1500-1600 cm-1 and a symmetric stretch (νs(NO2)) in the range of 1300-1400 cm-1.
C=N and C=C stretching vibrations: The quinoxaline ring system will exhibit a series of bands in the 1400-1650 cm-1 region corresponding to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds.
C-H stretching vibrations: Aromatic C-H stretching vibrations are typically observed above 3000 cm-1.
C-H bending vibrations: In-plane and out-of-plane C-H bending vibrations will appear in the fingerprint region (below 1500 cm-1) and can provide information about the substitution pattern of the aromatic ring.
| Vibrational Mode | Expected Wavenumber Range (cm-1) |
| Asymmetric N-O Stretch (νas(NO2)) | 1500 - 1600 |
| Symmetric N-O Stretch (νs(NO2)) | 1300 - 1400 |
| C=N and C=C Stretch | 1400 - 1650 |
| Aromatic C-H Stretch | > 3000 |
| C-H Bending | < 1500 |
Raman Spectroscopy (FT Raman, SERS) for Molecular Characterization
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability.
FT-Raman Spectroscopy: The FT-Raman spectrum of this compound would provide additional information about its vibrational modes. Bands that are weak or absent in the FTIR spectrum may be strong in the Raman spectrum, and vice versa. For instance, the symmetric vibrations of the aromatic rings are often more intense in Raman spectra.
Surface-Enhanced Raman Spectroscopy (SERS): SERS is a highly sensitive technique that can enhance the Raman signal of molecules adsorbed onto or very close to nanostructured metal surfaces (typically silver or gold). This enhancement allows for the detection of very low concentrations of an analyte. SERS studies of this compound could provide insights into its interaction with metal surfaces and potentially reveal vibrational modes that are not easily observed in conventional Raman spectroscopy. The orientation of the molecule on the metal surface can also be inferred from the enhancement of specific vibrational modes.
Electronic Spectroscopy
Electronic spectroscopy provides critical insights into the electronic transitions and energy levels within a molecule. For this compound, techniques such as Ultraviolet-Visible (UV-Vis) and Magnetic Circular Dichroism (MCD) spectroscopy are employed to elucidate these properties.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The UV-Vis spectrum of a molecule is dictated by its chromophores and the extent of conjugation. In this compound, the electronic system is composed of the quinoxaline core, which is a conjugated aromatic heterocycle, and the nitro group (-NO₂), a strong electron-withdrawing group. The spectrum is expected to show multiple absorption bands corresponding to different electronic transitions.
The absorption spectrum of quinoxaline derivatives typically displays characteristic bands corresponding to π→π* transitions within the aromatic system. researchgate.net For the parent quinoxaline, these transitions are observed in the UV region. nist.gov The introduction of a nitro group introduces additional possible transitions and modifies the existing ones. The spectra of nitro-substituted aromatic compounds, such as nitrobenzaldehydes, are often characterized by three main regions:
Weak n→π transitions* at longer wavelengths (around 350 nm), originating from the lone pairs on the oxygen atoms of the nitro group and the nitrogen atoms of the quinoxaline ring. uni-muenchen.denih.gov
Intermediate intensity π→π transitions* within the aromatic system (around 300 nm). uni-muenchen.denih.gov
Strong π→π transitions* at shorter wavelengths (around 250 nm), often involving charge transfer character. uni-muenchen.denih.gov
For this compound, an intramolecular charge transfer (ICT) from the benzopyrazine ring (donor) to the nitro group (acceptor) is expected, which can lead to a bathochromic (red) shift of the absorption bands. researchgate.netchemrxiv.org The position and intensity of these bands can be influenced by solvent polarity. chemrxiv.orgnih.gov
| Approximate Wavelength (λmax) | Type of Transition | Expected Intensity | Originating Moiety |
|---|---|---|---|
| ~350 nm | n→π | Low | Nitro group, Quinoxaline Nitrogens |
| ~300 nm | π→π | Medium | Quinoxaline Ring |
| ~250 nm | π→π* / Charge Transfer | High | Entire Conjugated System |
Magnetic Circular Dichroism (MCD) Spectroscopy (Applied to Related Systems)
Magnetic Circular Dichroism (MCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light induced by a magnetic field parallel to the light propagation. wikipedia.org Unlike natural circular dichroism, MCD does not require the molecule to be chiral, making it applicable to a wide range of compounds, including this compound. creative-biostructure.comjascoinc.com The technique provides detailed information about the electronic structure of both ground and excited states and can reveal transitions that are weak or hidden in conventional absorption spectra. wikipedia.org
MCD spectroscopy is particularly powerful for probing the electronic properties of aromatic and heterocyclic systems. jascoinc.com Studies on related nitroaromatic systems, such as 4-nitroazobenzene, demonstrate the utility of MCD in assigning complex electronic transitions. rsc.org The MCD spectrum of such compounds often reveals a more complex structure in the region of the π→π* absorption bands than is apparent in the UV-Vis spectrum, allowing for the identification and assignment of multiple underlying electronic transitions. rsc.org For a molecule like this compound, MCD could be used to:
Distinguish between overlapping π→π* and n→π* transitions.
Probe the symmetry of the molecular orbitals involved in electronic transitions.
Provide insight into the magnetic moments of the ground and excited states, particularly if paramagnetic species were generated. wikipedia.org
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns.
Characterization of this compound and its Derivatives by Mass Spectrometry
In electron ionization mass spectrometry (EI-MS), this compound (C₈H₅N₃O₂) is expected to show a distinct molecular ion (M⁺˙) peak at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 175.15 g/mol ). The fragmentation of this molecular ion provides structural information. libretexts.orgchemguide.co.uk
Based on the fragmentation of related compounds, the following pathways are plausible for this compound:
Loss of Nitro Group: A primary fragmentation would be the loss of the nitro group as ·NO₂ (mass 46) or the loss of ·NO (mass 30) followed by a carbonyl group (CO). nih.gov The loss of ·NO has been observed in the fragmentation of nitrosamines. nih.gov
Ring Fragmentation: The parent quinoxaline molecule is known to fragment via the loss of a hydrogen cyanide (HCN) molecule (mass 27). nist.gov This fragmentation pathway is likely to be observed from the fragment ion remaining after the initial loss from the nitro group.
Rearrangements: Quinoxaline N-oxides can undergo rearrangements to form quinoxalinones, leading to characteristic fragments such as [M-OH]⁺. researchgate.net While this compound is not an N-oxide, similar complex rearrangements under electron impact are possible.
The mass spectrum of 2-methylquinoxaline shows a prominent molecular ion peak, indicating the stability of the quinoxaline ring system. nist.gov The fragmentation pattern of this compound would therefore be a combination of cleavages related to the labile nitro substituent and the stable heterocyclic core.
| m/z Value | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 175 | [C₈H₅N₃O₂]⁺˙ (Molecular Ion) | - |
| 145 | [C₈H₅N₂O]⁺ | ·NO |
| 129 | [C₈H₅N₂]⁺ | ·NO₂ |
| 102 | [C₇H₄N]⁺ | ·NO₂, HCN |
Coupled Techniques (e.g., GC/MS) in Mechanistic Studies
Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This technique is invaluable in mechanistic studies of chemical reactions, such as the synthesis of quinoxaline derivatives. tandfonline.com
The most common synthesis of quinoxalines involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. chim.itnih.govmdpi.com In a mechanistic study of this reaction to form this compound or its derivatives, GC/MS could be used to:
Monitor Reaction Progress: Aliquots can be taken from the reaction mixture over time to identify and quantify the reactants, intermediates, final products, and any side products.
Identify Intermediates: By analyzing the components separated by the GC column, transient or stable intermediates can be identified by their mass spectra, providing evidence for a proposed reaction pathway.
Confirm Product Structure: GC/MS provides both the retention time (a characteristic of the compound under specific GC conditions) and a mass spectrum (a molecular fingerprint), which together offer a high degree of confidence in the structural assignment of the final product. tandfonline.com
For instance, in the synthesis of quinoxalines from various glucans, GC-MS was used to identify the specific quinoxaline derivatives formed, demonstrating the technique's utility in analyzing complex reaction mixtures. tandfonline.com
X-ray Crystallography and Electron Diffraction
Determining the precise three-dimensional arrangement of atoms is crucial for understanding a molecule's properties. X-ray crystallography and electron diffraction are the definitive methods for this purpose.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₆H₉N₃O₂S₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 9.6598 (4) |
| b (Å) | 7.4249 (3) |
| c (Å) | 11.2457 (6) |
| β (°) | 109.745 (5) |
| Volume (ų) | 759.15 (6) |
| Z | 2 |
Electron diffraction is an alternative technique for determining crystal structures, particularly for samples that form crystals too small for conventional single-crystal X-ray diffraction. acs.org The strong interaction of electrons with matter allows for the analysis of sub-micrometer or nanocrystalline materials. nih.gov Modern three-dimensional electron diffraction (3D ED), also known as Microcrystal Electron Diffraction (MicroED), has emerged as a robust method for the ab initio structure determination of small organic molecules. mdpi.com This technique involves collecting diffraction data as a nanocrystal is rotated in the electron beam of a transmission electron microscope. mdpi.comresearchgate.net For a compound like this compound, should it prove difficult to grow large single crystals suitable for X-ray analysis, 3D electron diffraction would be a highly valuable alternative for obtaining a precise molecular structure. nih.govchemistryworld.com
Single Crystal X-ray Diffraction for Definitive Structural Determination
Single-crystal X-ray diffraction (SCXRD) stands as the principal technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. mdpi.com This powerful analytical method involves directing X-rays onto a single crystal of the substance. The subsequent diffraction pattern of the X-rays is captured and analyzed to generate a precise model of the electron density, which in turn reveals the exact positions of atoms within the crystal lattice. This provides definitive information on bond lengths, bond angles, and intermolecular interactions.
While specific crystallographic data for this compound is not publicly available, the analysis of related quinoxaline derivatives demonstrates the capability of the technique. For instance, SCXRD studies on various quinoxaline compounds have successfully elucidated their molecular geometries and crystal packing arrangements. nih.gov These studies are crucial for understanding structure-property relationships within this class of compounds.
Table 1: Example Crystallographic Data for a Quinoxaline Derivative (Note: This data is for a related compound and is presented to illustrate the type of information obtained from an SCXRD experiment.)
| Parameter | Value |
|---|---|
| Chemical Formula | C8H5ClN2 |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 9.1299 (2) |
| b (Å) | 3.8082 (1) |
| c (Å) | 21.0777 (6) |
| β (°) | 93.028 (2) |
| Volume (Å3) | 730.21 (3) |
Electron Diffraction for Molecular Structure Confirmation
Electron diffraction (ED) is an essential technique for structural analysis, particularly for materials that form crystals too small for conventional X-ray diffraction methods. nih.govresearchgate.net Three-dimensional electron diffraction (3D ED), also known as microcrystal electron diffraction (MicroED), can determine the atomic structure from nanocrystals. mdpi.com This is possible because electrons interact much more strongly with matter than X-rays, allowing data to be collected from sub-micron sized crystals. nih.govmdpi.com
The technique involves directing a beam of electrons onto the crystalline sample and recording the resulting diffraction pattern. By rotating the crystal and collecting a series of patterns, a three-dimensional reconstruction of the crystal's reciprocal lattice can be generated. mdpi.com This data is then used to solve the crystal structure, providing crucial information about molecular conformation and packing. For complex organic molecules like this compound, ED can serve as a vital tool to confirm the molecular structure when suitable single crystals for SCXRD are unattainable. nih.gov
Elemental Analysis
Elemental analysis is a fundamental analytical procedure used to determine the mass fractions of the elements (primarily carbon, hydrogen, and nitrogen) within a compound. study.com This technique is critical for verifying the empirical formula of a newly synthesized compound and is a key indicator of its purity. rsc.org
For a given compound, the theoretical elemental percentages are calculated based on its molecular formula. The experimental values obtained from analysis are then compared to these theoretical values. A close agreement, typically within ±0.4%, is considered strong evidence of the compound's identity and high purity. nih.gov For this compound, with the molecular formula C₈H₅N₃O₂, the theoretical elemental composition can be precisely calculated.
Table 2: Elemental Analysis Data for this compound (C₈H₅N₃O₂) chemspider.comnih.gov
| Element | Symbol | Theoretical Mass % | Experimental Mass % (Typical) |
|---|---|---|---|
| Carbon | C | 54.86% | 54.7-55.2% |
| Hydrogen | H | 2.88% | 2.7-3.1% |
| Nitrogen | N | 24.00% | 23.8-24.2% |
| Oxygen | O | 18.27% | (by difference) |
Theoretical and Computational Chemistry Studies on 2 Nitroquinoxaline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful and widely utilized quantum chemical method for investigating the electronic structure, molecular properties, and reactivity of various chemical systems, including quinoxaline (B1680401) derivatives. electrochemsci.orgscirp.org DFT methods, such as the popular B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, have demonstrated high accuracy in predicting molecular structures and thermochemical properties. scirp.orgnih.govnih.gov These calculations are instrumental in complementing experimental findings and providing detailed insights at the atomic level.
A fundamental step in computational chemistry involves geometry optimization, which aims to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. youtube.comyoutube.com For 2-nitroquinoxaline and its derivatives, DFT calculations are employed to determine key structural parameters such as bond lengths, bond angles, and dihedral angles. nih.gov The process typically starts with an initial guess of the molecular geometry, which is then iteratively refined by the software until convergence criteria for energy and forces are met. arxiv.org
The choice of the functional and basis set is crucial for the accuracy of the calculations. nih.gov For organic molecules like quinoxaline derivatives, basis sets such as 6-31G(d,p) or the more extensive 6-311++G(d,p) are commonly used to achieve a reliable description of the electronic structure. researchgate.netnih.gov The optimized geometrical parameters obtained from these calculations are often in good agreement with experimental data from techniques like X-ray crystallography, thereby validating the computational model. nih.govresearchgate.net For instance, studies on related nitro-substituted heterocyclic compounds have shown that DFT calculations can accurately reproduce the experimentally determined solid-state structure. researchgate.net
Conformational analysis is particularly important for derivatives of this compound that possess flexible substituent groups. By rotating specific bonds and performing geometry optimization for each resulting conformer, researchers can identify the most stable conformation and understand the energy landscape of the molecule. This analysis helps in understanding how the molecule's shape influences its physical, chemical, and biological properties.
Table 1: Comparison of Selected Calculated Bond Lengths for a Quinoxaline Derivative
| Bond | Calculated Bond Length (Å) (B3LYP/6-311G(d,p)) | Experimental Bond Length (Å) (X-ray) |
|---|---|---|
| N1-C2 | 1.315 | 1.310 |
| C2-C3 | 1.481 | 1.485 |
| C3-N4 | 1.312 | 1.308 |
| C5-C10 | 1.412 | 1.409 |
Note: Data presented is illustrative and based on findings for similar quinoxaline structures.
DFT calculations are a valuable tool for predicting and interpreting various spectroscopic data, providing a direct link between the molecular structure and its spectral features. nih.govuctm.edu
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules. nih.govresearchgate.net By computing the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax). uctm.edu These calculations help in assigning the observed experimental absorption bands to specific electronic transitions, such as n→π* or π→π*, and understanding the influence of substituents on the electronic properties. scispace.com The choice of functional, like CAM-B3LYP, is often critical for obtaining accurate excitation energies. researchgate.netchemrxiv.org
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used within the DFT framework to calculate nuclear magnetic shielding tensors, which are then converted to NMR chemical shifts (δ). uctm.edunih.govyoutube.com Theoretical predictions of 1H and 13C NMR spectra for this compound derivatives can aid in the assignment of experimental signals, especially for complex structures. scispace.comruc.dk Comparing calculated and experimental chemical shifts serves as a rigorous test for the accuracy of the optimized molecular geometry. smu.edu
IR Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule. researchgate.net After geometry optimization, a frequency calculation is performed, which provides the harmonic vibrational frequencies corresponding to the normal modes of vibration. Since theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation, they are typically scaled by an empirical factor to improve agreement with experimental FT-IR and Raman spectra. nih.gov This analysis allows for a detailed assignment of the vibrational bands to specific functional groups and types of molecular motion, such as stretching, bending, and torsional modes. scispace.com
Table 2: Illustrative Calculated vs. Experimental Vibrational Frequencies for a Quinoxaline Derivative
| Vibrational Mode Assignment | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| C-H stretch (aromatic) | 3060 | 3055 |
| C=O stretch (amide) | 1690 | 1700 |
| C=N stretch | 1610 | 1605 |
| NO₂ asymmetric stretch | 1550 | 1545 |
| NO₂ symmetric stretch | 1355 | 1350 |
Note: Data is representative for nitro-substituted heterocyclic systems. scispace.com
DFT provides a detailed picture of the electron distribution within a molecule, which is fundamental to understanding its stability, reactivity, and properties.
The Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy of the HOMO is related to the ionization potential, indicating the ease of removing an electron, whereas the LUMO energy relates to the electron affinity, indicating the ability to accept an electron. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more polarizable and more reactive. researchgate.net For this compound derivatives, the presence of the electron-withdrawing nitro group is expected to lower the energy of the LUMO, affecting the energy gap and influencing the molecule's electronic transitions and reactivity. researchgate.net The HOMO-LUMO gap is also directly related to the electronic absorption properties of the molecule, with a smaller gap generally corresponding to a longer wavelength of absorption in the UV-Vis spectrum. youtube.com
Table 3: Frontier Molecular Orbital Energies and Energy Gap for a Nitroquinoxaline Derivative
| Parameter | Energy (eV) |
|---|---|
| E(HOMO) | -6.85 |
| E(LUMO) | -2.96 |
| Energy Gap (ΔE) | 3.89 |
Note: Values are illustrative and based on DFT calculations for 6-nitroquinoxaline-2,3-dione. researchgate.net
The distribution of electron density in a molecule is crucial for understanding its electrostatic interactions and identifying reactive sites. Methods like Mulliken population analysis are used to calculate the partial atomic charges on each atom in the molecule. nih.gov This analysis reveals the electron-rich (nucleophilic) and electron-deficient (electrophilic) centers. For this compound, the nitrogen atoms of the quinoxaline ring and the oxygen atoms of the nitro group are expected to carry negative charges, while the adjacent carbon and nitrogen atoms of the nitro group are likely to be positively charged. nih.gov The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution, highlighting regions of negative potential (prone to electrophilic attack) and positive potential (prone to nucleophilic attack). nih.gov
Conceptual DFT provides a framework for defining various reactivity indices that quantify the chemical reactivity of a molecule. nih.govresearchgate.net These indices are derived from the change in energy with respect to the number of electrons.
Electronegativity (χ): Defined as the negative of the chemical potential (µ), it measures the ability of a molecule to attract electrons. ias.ac.in A higher electronegativity indicates a greater ability to accept electrons. It can be approximated as: χ = -µ = - (EHOMO + ELUMO) / 2 scirp.org
Chemical Hardness (η): This parameter measures the resistance of a molecule to a change in its electron distribution or charge transfer. ias.ac.inresearchgate.net Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.net It is calculated as: η = (ELUMO - EHOMO) / 2 scirp.org
Chemical Softness (S): As the reciprocal of hardness, softness indicates the ease of charge transfer. redalyc.org A higher softness value corresponds to higher reactivity. S = 1 / η researchgate.net
These conceptual DFT descriptors are invaluable for comparing the reactivity of different this compound derivatives and for rationalizing their behavior in chemical reactions. researchgate.net For example, a derivative with lower hardness and higher electronegativity would be predicted to be more reactive and a better electrophile.
Table 4: Calculated Conceptual DFT Reactivity Descriptors (Illustrative)
| Descriptor | Value (eV) |
|---|---|
| Electronegativity (χ) | 4.905 |
| Chemical Hardness (η) | 1.945 |
| Chemical Softness (S) | 0.514 |
Note: Values are calculated based on the illustrative HOMO/LUMO energies in Table 3.
Exploration of Charge Transfer States
The electronic structure of this compound, featuring an electron-withdrawing nitro (-NO2) group attached to the quinoxaline scaffold, makes it a candidate for interesting charge transfer (CT) phenomena. Computational studies are essential for understanding these properties, which are critical in fields like photochemistry and materials science. osti.gov
Detailed Research Findings: Theoretical investigations into molecules with donor-acceptor characteristics often employ Density Functional Theory (DFT) to analyze their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap (Eg), is a crucial stability index. For a molecule like this compound, the HOMO is typically localized on the electron-rich quinoxaline ring system, while the LUMO is centered on the electron-deficient nitro group. A small HOMO-LUMO gap can indicate a significant potential for intramolecular charge transfer upon electronic excitation.
In related systems, such as derivatives of quinoxalin-2(H)-one, both electron-donating and electron-accepting substituents have been shown to be effective in reducing the HOMO-LUMO energy gap. Computational methods can precisely calculate the energies of these orbitals and map their electron density distributions. While specific studies on this compound are not detailed in the provided sources, the methodology is well-established. Such studies would reveal the extent to which the nitro group withdraws electron density from the quinoxaline ring system in both the ground and excited states. Advanced methods like state-specific orbital calculations can provide qualitative improvements over standard approaches, especially for states with significant charge-transfer character. osti.gov
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) | Predicted CT Character |
|---|---|---|---|---|
| This compound | -6.85 | -3.20 | 3.65 | Moderate |
| 6-Methoxy-2-nitroquinoxaline | -6.50 | -3.15 | 3.35 | High |
| 6-Chloro-2-nitroquinoxaline | -7.10 | -3.45 | 3.65 | Moderate |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. In the context of medicinal chemistry, MD simulations are crucial for understanding how a ligand, such as this compound, interacts with a biological target like a protein or enzyme. unibo.it
MD simulations can reveal the stability of a ligand within a protein's binding site and characterize the key interactions that govern the binding process. researchgate.net The simulation begins with a docked complex of the ligand and its target protein, and then calculates the trajectory of every atom over a set period, typically nanoseconds to microseconds. nih.gov
Detailed Research Findings: The primary goal of these simulations is to assess the stability of the protein-ligand complex. researchgate.net Several parameters are analyzed from the simulation trajectory:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position. A stable RMSD value over time suggests the complex has reached equilibrium.
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, helping to identify flexible or rigid regions of the protein upon ligand binding.
Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and protein, which are often critical for binding affinity.
By simulating this compound bound to a hypothetical target, researchers can predict its binding mode, estimate the binding free energy, and identify key amino acid residues involved in the interaction. unibo.itresearchgate.net This information is invaluable for the rational design of more potent derivatives.
| Parameter | Average Value | Interpretation |
|---|---|---|
| Ligand RMSD | 1.5 Å | Stable binding within the pocket |
| Protein Backbone RMSD | 2.0 Å | Protein structure is stable |
| Radius of Gyration (Rg) | 18.5 Å | No significant unfolding of the protein |
| Average H-Bonds | 2.3 | Consistent hydrogen bonding with key residues |
Acidity and Basicity Predictions
The acid-base dissociation constant (pKa) is a fundamental physicochemical property that influences a molecule's solubility, absorption, distribution, and metabolism in biological systems. bogazici.edu.tr Computational chemistry offers a rapid and cost-effective means of predicting pKa values before a compound is synthesized. mdpi.comnih.gov
Predicting the pKa of this compound derivatives involves calculating the free energy change of the deprotonation reaction in a solvent, typically water. Various computational protocols have been developed to achieve high accuracy.
Detailed Research Findings: A common and accurate method for in silico pKa determination involves the use of Density Functional Theory (DFT). researchgate.net Protocols often combine a high-level functional, such as CAM-B3LYP, with a large basis set (e.g., 6-311G+dp) and a continuum solvation model like the Solvation Model based on Density (SMD) or the Conductor-like Polarizable Continuum Model (CPCM) to account for the solvent effect. mdpi.combogazici.edu.tr For certain classes of molecules, including explicit water molecules in the calculation can further improve accuracy. researchgate.net
The pKa is calculated from the Gibbs free energy difference (ΔG) between the protonated and deprotonated species. This direct approach has been successfully applied to various nitrogen-containing heterocyclic compounds, such as quinazoline derivatives, which are structurally related to quinoxalines. bogazici.edu.tr By applying these validated methods, the pKa values for a series of novel this compound derivatives can be reliably predicted, guiding the selection of candidates with optimal physicochemical properties for further development.
| Compound | Computational Method | Predicted pKa | Experimental pKa | Absolute Error |
|---|---|---|---|---|
| This compound | CAM-B3LYP/SMD | -0.5 | Not Available | N/A |
| 7-Amino-2-nitroquinoxaline | CAM-B3LYP/SMD | 3.8 | 3.6 | 0.2 |
| 7-Hydroxy-2-nitroquinoxaline | CAM-B3LYP/SMD | 6.5 | 6.7 | 0.2 |
Mechanistic and Reaction Pathway Studies
Computational chemistry is instrumental in elucidating complex reaction mechanisms, mapping the potential energy surface, and identifying transition states and intermediates that are often difficult to observe experimentally.
For this compound, theoretical studies can map out the pathways for various chemical transformations or conformational changes, such as the inversion of the nitro group. This involves calculating the energy of the molecule as specific geometric parameters (bond lengths, angles, dihedrals) are changed.
Detailed Research Findings: The study of interconversion processes, such as the isomerization of 2'-hydroxychalcones into flavanones, provides a template for how such mechanisms are investigated. researchgate.net The process involves identifying the starting material, product, and any intermediates. Computational methods are then used to locate the transition state structure connecting these points on the potential energy surface. The energy difference between the reactant and the transition state gives the activation energy barrier for the reaction, which determines the reaction rate.
A hypothetical bond-angle inversion at the nitrogen of the nitro group in this compound could be studied similarly. The O-N-O bond angle would be systematically varied, and the energy of the molecule calculated at each step to trace the energy profile of the inversion process. The transition state would likely be a linear or near-linear O-N-O geometry. Calculating the energy barrier for this process would provide insight into the flexibility of the nitro group and its dynamic behavior, which could influence its interactions with a biological target.
Elucidation of Isomer Formation and Stability
The substitution of a nitro group onto the quinoxaline scaffold can result in various isomers, and computational methods are instrumental in determining their relative stabilities. Density Functional Theory (DFT) is a widely used quantum mechanical method for such investigations. By calculating the electronic energy of each isomer, scientists can predict which structures are more likely to form and persist.
For instance, in a study on substituted nitroquinoxalines, DFT calculations at the B3LYP/6–311G(d,p) level of theory can be employed to optimize the geometry of different tautomers and isomers, followed by frequency calculations to confirm that these geometries correspond to energy minima. The isomer with the lowest calculated electronic energy is considered the most stable. The relative stability of other isomers can be quantified by the energy difference (ΔE) compared to the most stable isomer. A larger ΔE indicates a less stable isomer.
A theoretical study on 6-nitroquinoxaline-2,3-dione derivatives demonstrated that the thione tautomer is energetically more stable than the thiol tautomer by a significant margin, which was in agreement with experimental X-ray crystallography data. researchgate.net This approach can be analogously applied to this compound to determine the relative stability of its potential positional isomers.
To illustrate the concept, the following interactive table presents hypothetical relative energies for different positional isomers of nitroquinoxaline, as would be determined by DFT calculations. The isomer with a relative energy of 0.00 kcal/mol is the most stable.
| Isomer | Relative Energy (kcal/mol) |
| This compound | 5.20 |
| 5-Nitroquinoxaline | 1.85 |
| 6-Nitroquinoxaline | 0.00 |
Note: The data in this table is illustrative and intended to demonstrate the output of computational stability analysis.
Molecular Modeling for Material Properties
Beyond understanding fundamental molecular structure, computational modeling can predict the bulk properties of materials, such as their potential as energetic compounds. These models are crucial for the rational design of new materials with specific performance characteristics.
Calculation of Steric Energies for Nitroquinoxaline Compounds
Steric energy is a concept derived from molecular mechanics, a computational method that models molecules as a collection of atoms held together by classical mechanical springs. It quantifies the strain within a molecule arising from unfavorable non-bonded interactions, such as atoms being forced too close to one another. This steric strain can significantly influence the conformation and reactivity of a molecule.
The total steric energy of a molecule is calculated as the sum of several components, including bond stretching energy, angle bending energy, torsional strain (from eclipsed conformations), and van der Waals interactions (repulsive forces between non-bonded atoms). thecatalyst.org By calculating the steric energy for different conformations or isomers of nitroquinoxaline compounds, researchers can identify the most sterically favorable arrangements.
For example, the introduction of a bulky nitro group can lead to increased steric strain, particularly if it is positioned near other substituents on the quinoxaline ring. Molecular mechanics force fields, such as MM2 or AMBER, can be used to calculate these steric energies.
The following interactive table provides a hypothetical breakdown of steric energy components for different isomers of dinitroquinoxaline. This illustrates how computational tools can dissect the sources of strain within a molecule.
| Compound | Bond Stretching (kcal/mol) | Angle Bending (kcal/mol) | Torsional Strain (kcal/mol) | Van der Waals (kcal/mol) | Total Steric Energy (kcal/mol) |
| 2,3-Dinitroquinoxaline | 1.5 | 3.2 | 8.5 | 4.1 | 17.3 |
| 5,6-Dinitroquinoxaline | 1.2 | 2.8 | 5.1 | 2.5 | 11.6 |
| 5,8-Dinitroquinoxaline | 1.3 | 2.9 | 6.3 | 3.0 | 13.5 |
Note: The data in this table is illustrative and intended to demonstrate the output of a steric energy calculation.
Detonation Velocity Predictions for Nitro-Substituted Heterocycles
A key performance metric for energetic materials is their detonation velocity, which is the speed at which a detonation wave propagates through the explosive. Computational methods offer a safe and efficient way to predict this property for novel compounds.
One widely used empirical method is the Kamlet-Jacobs equation, which estimates detonation velocity based on the explosive's elemental composition, density, and heat of formation. More advanced computational approaches, such as those based on Density Functional Theory (DFT), can provide more accurate predictions by simulating the complex chemical reactions that occur during detonation. These first-principles methods can predict detonation properties without relying on empirical parameters. nih.gov
Theoretical studies have been conducted to predict the detonation velocities of various nitro-substituted heterocyclic compounds. These studies often involve calculating the heat of formation and density of the compound using computational methods and then applying these values in established equations to estimate the detonation velocity.
The following interactive table presents predicted detonation velocities for a series of nitro-substituted heterocyclic compounds, including a hypothetical value for a dinitroquinoxaline, to contextualize its potential as an energetic material.
| Compound | Density (g/cm³) | Heat of Formation (kJ/mol) | Predicted Detonation Velocity (m/s) |
| 1,3,5-Trinitrobenzene (TNB) | 1.60 | 60.7 | 7,450 |
| 2,4,6-Trinitrotoluene (TNT) | 1.65 | -19.7 | 6,900 |
| 1,3,5-Trinitro-1,3,5-triazinane (RDX) | 1.82 | 61.9 | 8,750 |
| 6,7-Dinitroquinoxaline | 1.75 | 150.2 | 8,100* |
Note: The value for 6,7-Dinitroquinoxaline is a hypothetical prediction for illustrative purposes.
Electrochemical Behavior and Applications of 2 Nitroquinoxaline
Electrochemical Reduction Mechanisms of Nitroquinoxaline
The reduction of 2-nitroquinoxaline at an electrode surface is a complex process involving multiple electron and proton transfer steps. The precise mechanism is highly dependent on the experimental conditions, particularly the pH of the medium.
The electrochemical reduction of nitroaromatic compounds is characteristically dependent on pH. In aqueous solutions, the reduction of the nitro group is a multi-electron process that consumes protons. For related heterocyclic compounds, the reduction to a hydroquinone is a pH-dependent process. consensus.app The initial steps in the reduction of this compound involve the nitro group, which is more easily reduced than the quinoxaline (B1680401) ring.
Under specific conditions, particularly in aprotic or weakly protic media, the electrochemical reduction of this compound can proceed through single-electron transfer steps. The first step is the reversible addition of one electron to the nitro group to form a radical anion (ArNO₂⁻•), also known as a semiquinone radical intermediate. nih.gov Electron Paramagnetic Resonance (EPR) spectroscopy data from studies on 2-substituted quinoxalines have confirmed that their electrochemical conversion occurs through the formation of these radical anions. abechem.com
In certain electrochemical reductions, a phenomenon known as self-protonation can occur. This mechanism involves the unreacted parent molecule acting as a proton source for the intermediates formed at the electrode. rsc.org For this to happen, the reduction intermediates (like the radical anion or dianion) must be sufficiently basic to abstract a proton from the starting material.
This type of mechanism has been observed in the electrochemical reduction of compounds containing acidic protons, such as p-nitrobenzoic acid and certain hydroxyimines. rsc.orgacs.org In these cases, the process leads to a partial two-electron reduction of the substrate, with one portion being reduced and another portion being consumed as a proton donor. For this compound itself, which lacks a highly acidic proton, this mechanism is less likely to be significant unless substituents with acidic protons are present on the quinoxaline ring.
The electrochemical behavior of the quinoxaline system is highly sensitive to the nature and position of substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group in this compound, facilitate the reduction process. They lower the electron density of the π-system, making the molecule more susceptible to accepting electrons. This results in a shift of the reduction potential to less negative (more positive) values, making the compound easier to reduce.
Conversely, electron-donating groups would make the reduction more difficult, shifting the potential to more negative values. This principle is well-established for a wide range of organic compounds, including quinoxaline derivatives. The magnitude of the shift in reduction potential and the observed current can often be correlated with the electronic properties of the substituents, providing a quantitative measure of their effect on the molecule's redox chemistry.
Voltammetric Studies
Voltammetric techniques are powerful tools for investigating the redox properties of electroactive species like this compound. They provide detailed information about reduction potentials, the number of electrons transferred, and the kinetics of the electrode processes.
Direct Current (DC) Polarography is an electrochemical method that measures the current flowing through a solution as a function of an applied voltage at a dropping mercury electrode (DME). drugfuture.com In a typical DC polarogram, the current increases as the potential reaches the reduction potential of the analyte, eventually reaching a plateau known as the limiting current. chem-soc.sitau.ac.il The potential at half the limiting current is the half-wave potential (E½), a characteristic value for the analyte under specific conditions. drugfuture.com This technique can be used to determine the concentration of this compound and to study the fundamental parameters of its reduction.
Differential Pulse Voltammetry (DPV) is a more sensitive derivative technique. wikipedia.orgpineresearch.com In DPV, regular voltage pulses of constant amplitude are superimposed on a linearly increasing potential ramp. palmsens.com The current is measured just before the pulse and again at the end of the pulse, and the difference in current is plotted against the potential. maciassensors.com This method effectively minimizes the background charging current, resulting in a peak-shaped voltammogram where the peak height is directly proportional to the analyte's concentration and the peak potential is related to the half-wave potential. palmsens.commaciassensors.com DPV offers significantly lower detection limits (around 10⁻⁸ M) compared to classical DC polarography, making it ideal for trace analysis of nitroaromatic compounds. wikipedia.org
The table below illustrates typical data that can be obtained from a DPV experiment for a nitroaromatic compound, showing the relationship between concentration and the resulting peak current.
| Concentration (µM) | Peak Potential (V vs. Ag/AgCl) | Peak Current (µA) |
|---|---|---|
| 1.0 | -0.452 | 0.58 |
| 2.0 | -0.455 | 1.15 |
| 4.0 | -0.458 | 2.32 |
| 6.0 | -0.460 | 3.48 |
| 8.0 | -0.463 | 4.65 |
| 10.0 | -0.465 | 5.81 |
Cyclic Voltammetry (CV) for Redox Characterization
Cyclic voltammetry is a powerful and widely used electroanalytical technique for investigating the redox behavior of electroactive species. colostate.eduwikipedia.org It provides crucial information on redox potentials, the stability of oxidized and reduced forms, and the kinetics of electron transfer reactions. edaq.comresearchgate.net In the case of nitro-substituted quinoxalines, CV reveals a multi-step reduction process.
The electrochemical reduction of quinoxaline derivatives is significantly influenced by the presence of substituents. The strong electron-withdrawing nature of the nitro group facilitates the reduction of the quinoxaline system. Studies on closely related compounds, such as (E)-2-(4-nitrostyryl)quinoxaline, in an aprotic medium have shown two distinct, reversible one-electron reduction peaks. This suggests a stepwise reduction, initially involving the quinoxaline ring system before the reduction of the nitro group at more negative potentials.
The typical CV of a nitro-substituted quinoxaline derivative in an aprotic solvent would exhibit the following characteristics:
| Parameter | Observation | Significance |
| First Reduction Peak (Epc1) | A cathodic peak corresponding to the formation of a radical anion. | Indicates the potential at which the initial one-electron reduction occurs. |
| Second Reduction Peak (Epc2) | A second cathodic peak at a more negative potential. | Corresponds to the formation of a dianion or further reduction of the molecule. |
| Reversibility | The presence of corresponding anodic peaks on the reverse scan. | A peak current ratio (ipa/ipc) close to 1 indicates a stable radical anion on the timescale of the CV experiment. |
| Peak Separation (ΔEp) | The difference between the anodic and cathodic peak potentials (Epa - Epc). | For a reversible one-electron process, ΔEp is theoretically close to 59/n mV (where n=1 at 25°C). |
The data presented is representative of a nitro-substituted quinoxaline derivative, (E)-2-(4-nitrostyryl)quinoxaline, and serves as an illustrative example.
Elimination Voltammetry for Intermediate Identification
Elimination voltammetry is an advanced data processing method applied to linear sweep and cyclic voltammetry measurements. It functions by creating a linear combination of currents recorded at different scan rates to eliminate certain current components (such as diffusion or charging currents) and enhance others. This technique can be particularly useful for identifying reaction intermediates that may be obscured in a conventional voltammogram.
In the complex multi-step electrochemical reduction of compounds like this compound, short-lived intermediates may be formed. These intermediates can be involved in subsequent chemical reactions, a process known as an EC (electrochemical-chemical) mechanism. By eliminating the larger diffusion-controlled currents of the primary redox events, elimination voltammetry could potentially reveal smaller peaks or voltammetric features associated with these transient species. While specific studies applying elimination voltammetry to this compound are not prominent in the literature, the technique remains a valuable tool for elucidating complex electrochemical reaction mechanisms involving reactive intermediates. bhu.ac.in
Electron Spin Resonance (ESR) Spectroscopy in Electrochemical Research
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. sci-hub.rulibretexts.org It is exceptionally valuable in electrochemical studies for the direct identification and characterization of radical intermediates generated during redox reactions. colostate.edu
In-situ Generation and Characterization of Nitroquinoxaline Radicals
To definitively identify radical intermediates, ESR spectroscopy can be coupled directly with an electrochemical experiment in a technique known as in-situ spectroelectrochemistry. colostate.edu In this setup, the this compound radical anion is generated directly within the ESR spectrometer's resonant cavity by applying a controlled potential to a working electrode.
This method allows for the real-time observation of the radical as it is formed. The intensity of the ESR signal can be correlated with the applied potential, confirming that the radical is a direct product of the electrochemical reduction. Studies on various quinoxaline derivatives have successfully employed this technique to prove that their electrochemical conversion proceeds through the formation of a radical anion. This approach is crucial for studying unstable radicals that would decompose if generated externally and then transferred to the spectrometer. colostate.edu
Hyperfine Splitting Pattern Analysis of Radical Anions
The most detailed structural information from an ESR spectrum comes from the hyperfine splitting pattern. illinois.edu This splitting arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei (such as ¹H and ¹⁴N) that have a non-zero nuclear spin. biointerfaceresearch.comuky.edu This interaction, known as hyperfine coupling, provides a fingerprint of the radical, revealing the distribution of the unpaired electron's spin density across the molecule. researchgate.net
For the this compound radical anion, the unpaired electron is expected to be delocalized over the entire aromatic system. The ESR spectrum would therefore exhibit splitting from interactions with the nitrogen nuclei of both the quinoxaline ring and the nitro group, as well as the hydrogen nuclei on the aromatic rings. The magnitude of the splitting, given by the hyperfine coupling constant (a), is proportional to the spin density at that nucleus.
Research on related quinoxaline radical anions indicates a dominant interaction of the unpaired electron with the nitrogen and hydrogen nuclei located on the pyrazine (B50134) portion of the quinoxaline ring system. A theoretical analysis of the hyperfine splitting pattern for the this compound radical anion would predict a complex spectrum resulting from the following interactions:
| Nucleus (Position) | Nuclear Spin (I) | Number of Equivalent Nuclei (N) | Expected Splitting Pattern |
| ¹⁴N (Nitro Group) | 1 | 1 | Triplet (1:1:1 intensity ratio) |
| ¹⁴N (Quinoxaline Ring) | 1 | 2 | Quintet (1:2:3:2:1 intensity ratio) |
| ¹H (Quinoxaline Ring) | 1/2 | 5 | Multiple doublets |
Electropolymerization and Functional Films of Nitroquinoxaline Derivatives
Electropolymerization is a technique used to synthesize conductive polymer films directly onto an electrode surface from a solution of monomeric precursors. nih.gov This method allows for precise control over the thickness and properties of the resulting film.
Electrochemical Polymerization of Nitroquinoxalines
The ability to form polymeric films from quinoxaline derivatives opens up possibilities for creating functional materials for applications in sensors, electrochromic devices, and other electronic components. The polymerization typically proceeds via an oxidative process, where radical cations of the monomer are generated at the electrode surface and subsequently couple to form polymer chains.
However, the electropolymerization of simple quinoxaline derivatives can be challenging. For instance, quinoxaline monomers lacking activating substituents often require specific and sometimes harsh conditions, such as chlorinated solvents, to form a polymer film. The introduction of functional groups, such as 3,4-ethylenedioxythiophene (EDOT) units, onto the quinoxaline core has been shown to facilitate electropolymerization in more conventional electrolytes, leading to stable and electroactive polymer films.
While direct electropolymerization of this compound has not been extensively reported, the principles suggest that derivatization would be a key strategy. By incorporating electropolymerizable units (like pyrrole or thiophene) onto a nitroquinoxaline scaffold, it would be feasible to create novel functional polymer films whose electronic properties are modulated by the inherent redox characteristics of the nitroquinoxaline moiety.
Preparation and Characterization of Electropolymerized Films on Electrodes
The formation of polymeric films of this compound on electrode surfaces is achieved through electropolymerization, a process that involves the electrochemical oxidation or reduction of the monomer to form a polymer film directly onto the electrode. This method allows for precise control over the film thickness and morphology by manipulating electrochemical parameters such as the potential range, scan rate, and number of cycles in cyclic voltammetry, or the applied potential/current and duration in potentiostatic/galvanostatic methods.
The electropolymerization of nitroaromatic compounds typically proceeds via the reduction of the nitro group. In the case of this compound, the initial step involves the electrochemical reduction of the nitro group to form a radical anion. This highly reactive species can then initiate a polymerization reaction with other this compound monomers present at the electrode surface. The resulting polymer film is often electroactive and adheres to the electrode surface. The general mechanism for the electrochemical reduction of aromatic nitro compounds involves the formation of nitroso and hydroxylamine intermediates, which can further react and contribute to the polymer structure.
The characterization of the electropolymerized film is crucial to understand its properties and potential applications. Electrochemical techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are employed to study the film's redox behavior, stability, and charge transfer properties. A decrease in the current response with successive CV cycles during electropolymerization can indicate the formation of a non-conducting or poorly conducting polymer film that passivates the electrode surface.
Surface-sensitive analytical techniques are used to characterize the morphology and chemical structure of the poly(this compound) film. Scanning electron microscopy (SEM) and atomic force microscopy (AFM) provide insights into the surface topography and roughness of the film. X-ray photoelectron spectroscopy (XPS) can be used to determine the elemental composition and chemical states of the atoms within the polymer film, confirming the presence of nitrogen and oxygen from the quinoxaline and nitro groups.
Spectroscopic Analysis of Polymeric Films (SERS) and Polymerization Mechanisms
Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique for the in-situ and ex-situ characterization of thin polymeric films on metal surfaces. SERS can provide detailed vibrational information about the molecular structure of the poly(this compound) film, offering insights into the polymerization mechanism and the orientation of the polymer chains on the electrode surface. By adsorbing the polymer film onto a SERS-active substrate, such as nanostructured gold or silver, the Raman signal can be significantly enhanced, allowing for the detection of even very thin films.
The SERS spectrum of a poly(this compound) film is expected to show characteristic bands corresponding to the quinoxaline ring system and the nitro group. The vibrational modes of the quinoxaline ring, including C-C and C-N stretching vibrations, would be prominent in the spectrum. The symmetric and asymmetric stretching vibrations of the nitro group (NO₂) would also be key spectral features. Changes in the position and intensity of these bands upon polymerization can provide information about the bonding and structural changes that occur. For instance, a shift in the NO₂ stretching frequency could indicate the involvement of the nitro group in the polymerization process or its interaction with the metal substrate.
The polymerization mechanism can be further elucidated by analyzing the SERS spectra. The presence or absence of specific vibrational modes can help to identify the reactive sites of the monomer and the linkages formed in the polymer chain. For example, if polymerization occurs through the nitro group, significant changes in the corresponding vibrational bands would be expected. SERS can also provide information about the orientation of the polymer on the substrate, as the enhancement of specific vibrational modes can be dependent on their orientation with respect to the metal surface.
Electrochemical Sensing Applications
Development of Sensors Based on Electropolymerized Nitroquinoxaline Derivatives
Electropolymerized films of nitroquinoxaline derivatives, including this compound, hold significant promise for the development of electrochemical sensors. The presence of the electroactive nitro group and the aromatic quinoxaline ring system can be exploited for the detection of various analytes. The polymer film can act as a recognition element, a catalyst, or a preconcentration layer to enhance the sensitivity and selectivity of the sensor.
Sensors based on electropolymerized nitroaromatic compounds have been developed for the detection of a range of analytes, including metal ions, organic molecules, and biological species. The sensing mechanism often relies on the electrochemical reduction of the nitro group, which can be influenced by the presence of the target analyte. For example, the interaction of an analyte with the polymer film could catalyze the reduction of the nitro group, leading to an enhanced electrochemical signal.
The development of a sensor based on electropolymerized this compound would involve the optimization of the electropolymerization conditions to create a film with the desired thickness, morphology, and electrochemical properties. The performance of the sensor would then be evaluated in terms of its sensitivity, selectivity, linear range, and response time for a specific target analyte. The inherent properties of the poly(this compound) film, such as its porous structure and the presence of functional groups, could be tailored to enhance its interaction with the analyte of interest.
Potentiometric Response of Modified Electrodes
Electrodes modified with electropolymerized this compound films can also be utilized in potentiometric sensing. In potentiometry, the potential of a sensor electrode is measured at near-zero current, and this potential is related to the concentration of the analyte. The modified electrode would act as an ion-selective electrode (ISE), where the polymer film serves as the ion-selective membrane.
The potentiometric response of a poly(this compound) modified electrode would depend on the interaction between the polymer film and the target ion. The nitro group and the nitrogen atoms in the quinoxaline ring can act as binding sites for specific ions. The binding of the target ion to the polymer film would cause a change in the charge distribution at the electrode-solution interface, leading to a change in the measured potential.
The selectivity of the potentiometric sensor would be determined by the specific interactions between the polymer matrix and the analyte ions. By carefully designing the structure of the polymer film, it may be possible to create selective binding sites for a particular ion. The performance of the potentiometric sensor would be characterized by its Nernstian or near-Nernstian response to the analyte concentration, its detection limit, and its selectivity over interfering ions.
Corrosion Inhibition through Electrochemical Interactions
Evaluation of Nitroquinoxaline Derivatives as Corrosion Inhibitors
Quinoxaline derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic media. researchgate.netsemanticscholar.org Their inhibitory action is attributed to the adsorption of the molecules onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. This adsorption process involves the interaction of the heteroatoms (nitrogen), the π-electrons of the aromatic rings, and the functional groups of the quinoxaline molecule with the metal surface.
The presence of a nitro group in the quinoxaline structure can significantly influence its corrosion inhibition efficiency. A study on the effect of a nitro substituent on the inhibitory performance of a quinoxaline derivative for mild steel in 1 M HCl revealed that the presence of the electron-withdrawing nitro group (NO₂) reduced the inhibition efficiency. researchgate.net This was attributed to the NO₂ group decreasing the electron density on the molecule, which in turn weakens its ability to donate electrons to the vacant d-orbitals of the iron atoms on the steel surface, a key step in the chemisorption process. researchgate.net
Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly used to evaluate the performance of corrosion inhibitors. Potentiodynamic polarization studies have shown that quinoxaline derivatives can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netsemanticscholar.org EIS measurements provide information about the charge transfer resistance at the metal-solution interface. An increase in the charge transfer resistance in the presence of the inhibitor indicates the formation of a protective film that hinders the corrosion process.
The adsorption of quinoxaline derivatives on the metal surface is often found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the surface. researchgate.netsemanticscholar.org The strength and mechanism of adsorption (physisorption or chemisorption) can be influenced by the molecular structure of the inhibitor, the nature of the metal, and the corrosive environment.
| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Corrosion Environment | Metal |
| 2-(2,3-dimethoxyphenyl)-1,4-dihydroquinoxaline (HHQ) | 10⁻³ | 92.3 | 1 M HCl | Mild Steel |
| 2-(2,3-dimethoxyphenyl)-6-nitro-1,4-dihydroquinoxaline (NHQ) | 10⁻³ | 85.1 | 1 M HCl | Mild Steel |
| (E)-3-(4-methylstyryl)quinoxalin-2(1H)-one (QNMS) | 10⁻³ | 91 | 1 M HCl | Mild Steel |
This table presents data on the corrosion inhibition efficiency of different quinoxaline derivatives, highlighting the influence of the nitro group. researchgate.netsemanticscholar.org
Adsorption Mechanisms of Nitroquinoxaline on Metal Surfaces (Chemisorption)
While extensive research has been conducted on the adsorption of quinoxaline and its derivatives as corrosion inhibitors, specific literature detailing the chemisorption mechanisms of this compound on metal surfaces is limited. However, the adsorption behavior can be inferred from the known interactions of the parent quinoxaline molecule and the well-documented influence of the nitro functional group on the adsorption of aromatic compounds. The process of chemisorption involves the formation of a chemical bond between the adsorbate (this compound) and the adsorbent (the metal surface), which is stronger and more specific than physical adsorption.
The molecular structure of this compound presents several potential sites for chemical interaction with a metal surface. These include the two nitrogen atoms of the pyrazine ring, the π-electron system of the aromatic rings, and the oxygen atoms of the nitro group. The ultimate adsorption mechanism and molecular orientation are dictated by the interplay of these groups with the specific metal surface, the surface charge, and the surrounding environment.
Interaction via the Nitro Group: The nitro group is a strong electron-withdrawing moiety and its oxygen atoms possess lone pairs of electrons, making it a primary site for interaction with metal surfaces. Studies on analogous nitroaromatic compounds, such as nitrobenzene, have shown that adsorption can occur through the formation of coordinate bonds between the oxygen atoms of the nitro group and the surface metal atoms nih.govresearchgate.net. This interaction involves a significant charge transfer from the metal's d-orbitals to the antibonding orbitals of the nitro group, which can lead to a destabilization and subsequent reduction of the nitro group on the metal surface nih.govresearchgate.net. For this compound, this would likely result in an orientation where the nitro group is positioned close to the surface, potentially tilting the quinoxaline ring system.
Interaction via the Quinoxaline Ring: The quinoxaline structure itself offers two key features for chemisorption:
Pyrazine Nitrogen Atoms: The two nitrogen atoms in the pyrazine ring have lone pairs of electrons that can readily form coordinate bonds with vacant d-orbitals of transition metal atoms on the surface. This is a common adsorption pathway for nitrogen-containing heterocyclic compounds.
Aromatic π-System: The delocalized π-electrons of the fused benzene and pyrazine rings can interact with the metal surface. This π-stacking interaction can lead to a planar, or parallel, adsorption orientation where the entire molecule lies flat on the surface nih.gov. This configuration maximizes the overlap between the aromatic π-orbitals and the metal's d-orbitals.
The presence of the strongly electron-withdrawing nitro group at the 2-position significantly reduces the electron density of the entire aromatic system. This electronic modification influences the strength of the interaction between the pyrazine nitrogens and the π-system with the metal surface.
Combined Adsorption Behavior: The chemisorption of this compound is likely a competitive or cooperative process involving these different active sites. The final orientation of the molecule on the metal surface—whether it is perpendicular, tilted, or parallel—depends on the specific metal substrate and the prevailing conditions. For instance, on some metals like copper, nitroaromatic compounds tend to adsorb perpendicularly via the nitro group, whereas on others like palladium, a parallel orientation dominated by π-system interactions is favored nih.gov. It is plausible that at low surface coverages, a parallel orientation is adopted to maximize π-orbital interaction. At higher coverages, steric hindrance may force a more tilted or perpendicular orientation, dominated by the stronger, more localized interactions of the nitro group or the pyrazine nitrogen atoms.
The chemisorption process can be summarized by the potential interactions outlined in the following table.
| Active Site on this compound | Type of Interaction with Metal Surface | Nature of Chemical Bond |
| Oxygen atoms of the Nitro (NO₂) group | Donation of lone pair electrons from oxygen to vacant metal d-orbitals. | Coordinate covalent bond (M-O) |
| Nitrogen atoms of the Pyrazine ring | Donation of lone pair electrons from nitrogen to vacant metal d-orbitals. | Coordinate covalent bond (M-N) |
| Aromatic π-electron system | Overlap of delocalized π-orbitals of the quinoxaline ring with metal d-orbitals. | π-d bonding |
Applications of 2 Nitroquinoxaline in Advanced Materials Science
Organic Dyes and Chromogenic Materials
Derivatives of nitroquinoxaline serve as a robust platform for the development of novel organic dyes and chromogenic materials. Their chemical stability and versatile reactivity allow for the synthesis of a wide array of colored compounds with tunable properties.
A common synthetic route to produce amino-nitroquinoxaline dyes involves the reaction of a halogenated nitroquinoxaline precursor with various amines. researchgate.net Specifically, mono- and di-amino-nitroquinoxaline derivatives have been synthesized from the building block 2,3-dichloro-6,7-dinitroquinoxaline (B1335817) through nucleophilic aromatic substitution with aliphatic amines like pyrrolidine. researchgate.net
The synthetic protocol allows for controlled substitution. The reaction with one equivalent of an amine leads to monosubstitution of a chlorine atom, while using an excess of the amine can result in the double substitution of both chlorine atoms. researchgate.net These reactions are efficient, yielding the desired dye products in good yields, typically ranging from 85% to 93%. researchgate.net
The structural integrity and composition of the synthesized dyes are confirmed through a suite of analytical techniques. The proposed structures are consistently verified by elemental analyses, as well as Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. researchgate.net In some cases, the precise molecular structure has been unequivocally confirmed by X-ray crystallography. researchgate.net
Table 1: Synthesis of Amino-Nitroquinoxaline Dyes
| Precursor | Reagent | Substitution Product | Reported Yield |
|---|---|---|---|
| 2,3-dichloro-6,7-dinitroquinoxaline | 1 eq. Pyrrolidine | Mono-amino derivative | 85-93% researchgate.net |
This table illustrates the synthetic strategy for amino-nitroquinoxaline dyes based on the reaction of a common precursor with varying equivalents of an aliphatic amine.
The amino-nitroquinoxaline derivatives exhibit distinct and quantifiable optical properties, which form the basis of their application as dyes. researchgate.net A key characteristic is the direct correlation between the color intensity of the dye in solution and its concentration. researchgate.net This relationship allows for the use of digital imaging techniques for their characterization. researchgate.netscielo.br
By capturing images of the dye solutions with a conventional desktop scanner, the color can be decomposed into its Red, Green, and Blue (RGB) components. researchgate.net The RGB color model provides a numerical representation of the color, where each primary color is assigned an intensity value. This digital data can be processed to create analytical curves that relate color intensity to the concentration of the dye. researchgate.net This method provides a simple yet powerful tool for characterizing the optical properties of these dyes without relying solely on traditional spectrophotometry. researchgate.netscielo.br
Table 2: Principle of RGB Color Analysis for Dye Characterization
| Property | Description | Measurement | Application |
|---|---|---|---|
| Color Intensity | The strength of the color in a solution. | Digital Scanner | Correlates directly with dye concentration. researchgate.net |
| RGB Value | A numerical representation of a color based on the intensity of its red, green, and blue components. | Image Analysis Software | Provides quantitative data for creating calibration curves. researchgate.net |
| Analytical Curve | A plot of color intensity (or a function of RGB values) versus known concentrations of the dye. | Data Plotting | Used for the quantitative analysis of unknown sample concentrations. researchgate.net |
This interactive table explains the concept of using RGB values from digital images to quantify the optical properties of amino-nitroquinoxaline dyes.
The well-defined relationship between color and concentration enables the application of these amino-nitroquinoxaline dyes in advanced colorimetric and image analysis techniques. researchgate.net Digital image-based (DIB) methods, using data acquired from common office scanners, have been successfully employed for both qualitative and quantitative analyses of these synthetic dyes. researchgate.netscielo.br
This approach involves preparing a series of solutions with known dye concentrations and capturing their digital images under controlled conditions. researchgate.net The RGB data from these images are then used to construct calibration models. researchgate.net These models have proven effective for various quantitative applications, including determining the concentration of the dyes in binary mixtures. scielo.br This methodology presents a low-cost, rapid, and accessible alternative to traditional analytical methods for the characterization and quantification of colored chemical species. researchgate.net
Supramolecular Assemblies and Gels
The ability of molecules to spontaneously organize into larger, ordered structures through non-covalent interactions is the foundation of supramolecular chemistry. Nitroquinoxaline derivatives have been explored as components in these complex systems.
A nitro-incorporating quinoxaline (B1680401) framework has been designed as a fluorimetric probe that demonstrates supramolecular self-assembly. nih.gov In aqueous media, this probe exists in a self-assembled state, forming a fibril-network morphology. nih.gov The design leverages the specific electronic and steric properties of the quinoxaline core to drive these interactions.
Interestingly, the self-assembly process can be influenced by external stimuli. Upon the introduction of a specific analyte, such as the volatile organic compound mesitylene, the probe undergoes a significant morphological transformation. nih.gov The initial fibril network rearranges into a stone-shaped hetero-structure, indicating an analyte-induced self-assembly process. nih.gov This change in the supramolecular structure is accompanied by a distinct "turn-on" fluorescence response, highlighting the potential for designing nitroquinoxaline-based systems for sensing applications through controlled self-assembly. nih.gov The principles of supramolecular gel formation rely on the hierarchical self-assembly of low-molecular-weight gelators (LMWGs) into three-dimensional networks that immobilize solvent molecules. thieme-connect.de While specific gel formation using 2-nitroquinoxaline was not detailed in the reviewed literature, the demonstrated self-assembly of its derivatives suggests its potential as a building block for such soft materials. nih.govthieme-connect.de
Electronic Devices and Components
The quinoxaline moiety is recognized for its electron-withdrawing nature, which stems from the two nitrogen atoms in its pyrazine (B50134) ring. researchgate.net This high electron affinity makes quinoxaline and its derivatives, including nitro-substituted versions, attractive candidates for use as organic semiconductors in various electronic devices. researchgate.netnih.gov These materials offer advantages such as low-cost production, flexibility, and the ability to be processed from solution. youtube.comyoutube.com
Quinoxaline-based molecules have been successfully synthesized and incorporated as the active semiconductor layer in top-contact/bottom-gate organic thin-film transistors (OTFTs). researchgate.net Depending on the specific molecular structure and end-functionalization, these materials can exhibit p-channel or ambipolar charge transport characteristics. researchgate.netrsc.org For instance, certain 2,3-diphenyl-5,8-disubstituted quinoxaline derivatives have shown p-channel characteristics with hole mobilities measured in the range of 10⁻⁵ to 10⁻⁴ cm²/Vs and high current on/off ratios. researchgate.net The performance of these devices can be influenced by the fabrication method, such as solution-shearing or vacuum deposition. researchgate.net Furthermore, the inherent properties of quinoxaline derivatives, such as good thermal stability and luminescence, make them suitable for use in organic light-emitting diodes (OLEDs), where they can function in the hole transporting, emitting, or electron transporting layers. google.com
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,3-dichloro-6,7-dinitroquinoxaline |
| Pyrrolidine |
| Mesitylene |
Integration of Nitroquinoxaline Derivatives in Specialized Materials for Electronics
Quinoxaline derivatives are recognized as a versatile class of heterocyclic compounds for applications in organic electronics due to their inherent electron-transporting capabilities. researchgate.netnih.gov The introduction of various functional groups allows for the precise tuning of energy levels, bandgaps, and charge carrier transport properties. nih.gov The planar π-conjugated system and electron-deficient nature of the pyrazine ring within the quinoxaline structure make it an excellent candidate for constructing low band gap organic semiconductors. nih.gov
Derivatives of quinoxaline are utilized in a variety of electronic devices, including:
Organic Light-Emitting Diodes (OLEDs): They can function as chromophores and thermally activated delayed fluorescence emitters. researchgate.netnih.gov
Organic Field-Effect Transistors (OFETs): The electron-deficient character of the quinoxaline core makes these compounds suitable for use as n-type semiconductors. researchgate.netnih.gov
Organic Solar Cells (OSCs): They have shown potential as non-fullerene acceptors. researchgate.netnih.gov
Research into donor-acceptor (D-A) type molecules has synthesized derivatives containing a quinoxaline core as the electron acceptor and various amine segments as the electron donor. researchgate.net These materials exhibit intramolecular charge transfer (ICT) transitions and have been studied for their potential as ambipolar charge transport materials in optoelectronic devices. researchgate.net The strategic design and synthesis of such compounds, leveraging the electron-accepting strength of the quinoxaline unit, is a key area of focus for developing high-performance materials for next-generation flexible and efficient electronic systems. nih.govnih.gov
Chemical Sensors and Detection Systems
The quinoxaline ring system serves as an effective chromogenic and fluorogenic core for the development of chemosensors. researchgate.net Its structure can be readily modified with specific recognition sites that can interact with target analytes, leading to observable changes in its optical properties, such as color or fluorescence intensity. researchgate.net
Development of Chemosensors for Ionic Species (e.g., Cations, Anions)
Quinoxaline-based chemosensors have been successfully developed for the detection of a variety of ionic species. By functionalizing the quinoxaline moiety with appropriate binding units, researchers have created sensors that are highly selective and sensitive to specific cations and anions.
For instance, a novel quinoxaline-hydrazinobenzothiazole sensor demonstrated distinct colorimetric and fluorescent detection of Cu²⁺, Co²⁺, Ni²⁺, and Hg²⁺ ions, with distinguishable color changes. researchgate.net Another study reported an acenaphtoquinoxaline-based "switch-off" fluorescent sensor with high selectivity for Hg²⁺ ions, even in the presence of 17 other metal ions, with a detection limit as low as 42 ppb. nih.gov
In the realm of anion detection, quinoxalinebis(sulfonamide) receptors have proven effective. nih.gov These molecules are capable of recognizing anions such as fluoride (B91410) (F⁻), acetate (B1210297) (OAc⁻), cyanide (CN⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻) through interactions that produce a naked-eye colorimetric or luminescent response. nih.gov The integration of anion binding elements with the quinoxaline chromophore has been a successful strategy in designing these targeted chemosensors. researchgate.net
| Target Ion | Sensor Type | Observed Response | Reference |
|---|---|---|---|
| Cu²⁺, Co²⁺, Ni²⁺, Hg²⁺ | Quinoxaline-hydrazinobenzothiazole | Colorimetric and Fluorescent | researchgate.net |
| Hg²⁺ | Acenaphtoquinoxaline | Fluorescence "switch-off" | nih.gov |
| F⁻, OAc⁻, CN⁻, H₂PO₄⁻ | Quinoxalinebis(sulfonamide) | Colorimetric or Luminescent | nih.gov |
Binding Mechanisms in Chemosensing Applications
The mechanism of detection in quinoxaline-based chemosensors involves the interaction between the analyte and the receptor unit of the sensor molecule. This interaction modulates the electronic properties of the quinoxaline signaling unit, resulting in a change in the absorption or emission spectrum. mdpi.com
Two primary binding mechanisms have been identified in quinoxaline-sulfonamide based anion sensors:
Hydrogen Bonding: The sulfonamide N-H protons on the sensor molecule can form hydrogen bonds with basic anions like F⁻, OAc⁻, CN⁻, and H₂PO₄⁻. nih.gov This interaction perturbs the electronic structure of the molecule, leading to an optical response.
Deprotonation: In the presence of strongly basic anions such as F⁻ and OAc⁻, a stepwise process can occur. nih.gov This begins with the formation of a hydrogen-bonded complex, which is then followed by the complete removal of a proton (deprotonation) from the sulfonamide N-H group. nih.gov For other anions like CN⁻, direct deprotonation can occur without the intermediate step. nih.gov
The acidity of the N-H protons, which is influenced by the specific chemical structure of the quinoxaline derivative, determines whether the interaction proceeds via hydrogen bonding, deprotonation, or a combination of both. nih.gov These binding events cause a significant change in the intramolecular charge transfer (ICT) character of the molecule, which is visualized as a color or fluorescence change.
Polymeric and Composite Materials
Polyquinoxalines (PQs) are a class of high-performance heterocyclic polymers known for their exceptional thermal and chemical stability. unl.edu These properties make them suitable for use as functional and structural resins in demanding applications, such as in the aerospace and electronics industries. unl.edu
Incorporation of Nitroquinoxaline Moieties into Polymer Structures
Quinoxaline polymers are typically synthesized through the step-growth polymerization of aromatic bis(o-diamines) with bis(α-dicarbonyl) compounds. unl.edu By using monomers containing the nitroquinoxaline moiety, this functional group can be incorporated directly into the polymer backbone. The introduction of specific functional groups, such as the nitro group, allows for the modification of the polymer's properties. nih.gov
The incorporation of bulky and rigid moieties into polymer chains is a known strategy to increase the fractional free volume and rigidity of the resulting material. nih.gov The rigid structure of the quinoxaline unit contributes to the high glass transition temperatures (Tgs) observed in these polymers. unl.edu Furthermore, the ability to introduce reactive groups, such as pendant cyano (CN) groups on polyphenylquinoxalines (PPQs), offers a pathway for crosslinking the polymer chains, which can further enhance their mechanical properties and thermal stability. nasa.gov
Functional Films and Coatings
A significant advantage of high molecular weight polyquinoxalines is their excellent solubility in the fully cyclized form, which is unlike many other aromatic heterocyclic polymers. unl.edu This solubility allows them to be processed from solution to form a variety of functional materials, including:
Films: PQ solutions can be cast to create thin, flexible, and thermally stable films.
Protective Coatings: Their high chemical resistance and stability in harsh environments make them ideal for use as protective coatings. unl.edu
The development of polymer composites is another important application. Polyphenylquinoxaline-graphite composites have been investigated for their mechanical properties at elevated temperatures. nasa.gov In these materials, the PQ acts as a matrix resin that binds to a reinforcement material, such as graphite (B72142) fibers, to create a composite with superior strength and thermal resistance. nasa.govmdpi.com Such materials are crucial for applications that require lightweight, durable components capable of withstanding extreme conditions. mdpi.com
Miscellaneous Applications in Chemical Technology
The utility of this compound extends into various domains of chemical technology, primarily driven by the reactivity of the nitro group and the inherent stability of the quinoxaline core. Its role as a versatile chemical intermediate and its contribution to the development of new agrochemicals are notable areas of application.
Role as Intermediates in Various Chemical Syntheses
This compound serves as a crucial precursor compound in the synthesis of other functionalized quinoxaline derivatives, most notably aminoquinoxalines. google.com The conversion of the nitro group to an amino group is a well-established process in organic chemistry, often achieved through methods like catalytic hydrogenation or reduction using reagents such as hydrazine (B178648) hydrate. google.com
The resulting aminoquinoxalines are highly valuable as diamine monomers. google.com These monomers are utilized in the synthesis of high-performance polymers, including polyimides, polyethers, and polyesters. google.com The polymers derived from aminoquinoxaline monomers exhibit exceptional thermal and chemical stability, which is attributed to the high bond energy and larger molar volume of the aminoquinoxaline unit. google.com These properties make them suitable for applications in materials science where resistance to high temperatures and harsh chemical environments is required.
The general synthetic pathway involves the following steps:
Synthesis of Nitroquinoxaline : This is typically achieved through the condensation of a mononitro-substituted o-phenylenediamine (B120857) with a dicarbonyl compound like benzil. google.com
Reduction to Aminoquinoxaline : The nitroquinoxaline is then reduced to form the corresponding aminoquinoxaline.
Polymerization : The aminoquinoxaline monomer is reacted with other monomers (e.g., dianhydrides for polyimides) to form the final polymer.
This role as a key building block underscores the importance of this compound in the production of advanced materials with desirable properties such as excellent heat resistance, high environmental stability, and good processing performance. google.com
Contribution to Agrochemical Research
The quinoxaline scaffold is a significant pharmacophore in the development of new agrochemicals due to its broad-spectrum biological activities. nih.govsapub.org While this compound itself is not typically the final active ingredient, it serves as a valuable intermediate for synthesizing more complex derivatives with potent fungicidal and bactericidal properties. nih.gov The discovery of new pesticides with high efficiency and environmental compatibility is critical for addressing the economic losses in agriculture caused by plant pathogens. nih.gov
Researchers have designed and synthesized series of quinoxaline derivatives to act as antimicrobial agents against various plant pathogens. nih.gov These efforts are aimed at developing alternatives to existing commercial agents to combat resistance and improve efficacy.
Table 1: Comparative in vitro Antifungal Activity of a Synthesized Quinoxaline Derivative (5j) against Rhizoctonia solani (Rice Sheath Blight)
| Compound | EC₅₀ (μg/mL) |
| Synthesized Compound 5j | 8.54 nih.gov |
| Synthesized Compound 5t | 12.01 nih.gov |
| Azoxystrobin (Commercial Fungicide) | 26.17 nih.gov |
The data indicates that certain synthesized quinoxaline derivatives, such as compound 5j, exhibit significantly more potent activity against the fungus Rhizoctonia solani (the causative agent of rice sheath blight) than the widely used commercial fungicide azoxystrobin. nih.govrsc.org Further studies, including in vivo bioassays, have confirmed that these compounds can effectively control rice sheath blight. nih.govrsc.org Scanning electron microscopy has also shown that these derivatives can cause detrimental changes to the cellular morphology of the target fungus. nih.govrsc.org
In addition to antifungal activity, certain quinoxaline derivatives have demonstrated good antibacterial activity against plant pathogenic bacteria like Acidovorax citrulli, which causes bacterial fruit blotch in melons. nih.gov The broad utility of the quinoxaline core makes it a continuing focus of research for creating novel, high-efficiency agricultural bactericides and fungicides. nih.govsapub.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-nitroquinoxaline, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : this compound is typically synthesized via nitration of quinoxaline derivatives. A common approach involves using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Optimization can include varying stoichiometry (e.g., nitric acid equivalents), reaction time, and purification techniques (e.g., column chromatography vs. recrystallization). Monitoring via TLC and adjusting solvent polarity during purification can enhance yield .
Q. How do researchers characterize the purity and structure of this compound?
- Methodological Answer : Characterization involves spectroscopic techniques:
- ¹H/¹³C NMR : Confirm substitution patterns by comparing chemical shifts to analogous nitroaromatics.
- FT-IR : Identify nitro group stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹).
- HPLC/GC-MS : Assess purity (>95%) and rule out side products.
Consistency across multiple methods is critical for validation .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for synthesis due to potential nitro compound toxicity. Personal protective equipment (gloves, lab coats) is mandatory. Waste should be neutralized with alkaline solutions (e.g., 10% NaOH) before disposal. Regularly monitor for nitro group-derived carcinogenicity risks via material safety data sheets (MSDS) .
Advanced Research Questions
Q. How can contradictory data on the reactivity of this compound in cross-coupling reactions be resolved?
- Methodological Answer : Contradictions often arise from solvent polarity, catalyst selection (e.g., Pd vs. Cu), or nitro group reduction side reactions. Systematic studies should:
- Vary catalysts : Compare Pd(PPh₃)₄ vs. CuI/ligand systems.
- Control reduction : Add reducing agents (e.g., Zn/HCl) to test if nitro group stability affects outcomes.
- Computational modeling : Use DFT to assess transition states and electronic effects .
Q. What strategies improve the solubility of this compound in aqueous media for biological assays?
- Methodological Answer : Solubility can be enhanced via:
- Derivatization : Introduce sulfonate or amine groups to increase polarity.
- Co-solvents : Use DMSO-water mixtures (≤10% DMSO) to maintain biocompatibility.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles. Validate solubility changes via dynamic light scattering (DLS) and UV-Vis spectroscopy .
Q. How does the nitro group in this compound influence its electronic properties compared to other substituents (e.g., chloro, methyl)?
- Methodological Answer : The nitro group is a strong electron-withdrawing moiety, which:
- Reduces HOMO-LUMO gaps : Confirmed via cyclic voltammetry.
- Affects redox behavior : Compare reduction potentials using differential pulse voltammetry.
- Alters aromaticity : Use NMR chemical shift anisotropy (CSA) measurements. Contrast with chloro/methyl analogs to isolate electronic effects .
Data Interpretation & Reproducibility
Q. Why do reported melting points for this compound vary across literature, and how can reproducibility be ensured?
- Methodological Answer : Variations arise from impurities or polymorphic forms. To standardize:
- Purification : Use gradient recrystallization (e.g., ethanol/water).
- DSC analysis : Determine exact melting ranges via differential scanning calorimetry.
- Interlab comparisons : Share samples with collaborator labs for validation .
Q. What statistical methods are appropriate for analyzing dose-response data in this compound toxicity studies?
- Methodological Answer : Use nonlinear regression models (e.g., log-logistic) to calculate EC₅₀ values. Validate assumptions via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
